molecular formula C6H9NO2 B1403933 5-Oxa-7-azaspiro[2.5]octan-6-one CAS No. 1394306-58-1

5-Oxa-7-azaspiro[2.5]octan-6-one

Cat. No.: B1403933
CAS No.: 1394306-58-1
M. Wt: 127.14 g/mol
InChI Key: UPVFDPNFRVTONW-UHFFFAOYSA-N
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Description

5-Oxa-7-azaspiro[2.5]octan-6-one is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxa-7-azaspiro[2.5]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-6(1-2-6)4-9-5/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVFDPNFRVTONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spiro-Fused Oxazolidinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Spirocyclic Scaffold in Oxazolidinone Chemistry

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably exemplified by the antibacterial agent linezolid. This five-membered heterocyclic motif has demonstrated a remarkable capacity for biological activity, primarily through its ability to inhibit bacterial protein synthesis. However, the quest for novel therapeutic agents with improved potency, expanded activity spectra, and favorable pharmacokinetic profiles has driven chemists to explore more structurally complex and three-dimensional molecular architectures. Among these, the fusion of the oxazolidinone core with a spirocyclic moiety has emerged as a particularly fruitful strategy.

Spiro-fused oxazolidinones are characterized by a single atom being common to both the oxazolidinone ring and an adjacent carbocyclic or heterocyclic ring system. This unique structural feature imparts a rigid, three-dimensional topology that can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthetic Strategies for Spiro-Fused Oxazolidinone Derivatives

The construction of the spiro-oxazolidinone scaffold can be achieved through a variety of synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the nature of the spirocyclic partner. Key strategies include cycloaddition reactions, annulation processes, and multicomponent reactions.

1,3-Dipolar Cycloaddition Reactions

A prominent and versatile method for the synthesis of spiro-fused isoxazolidines (a related class with a nitrogen-oxygen bond in the five-membered ring that can be a precursor to or a bioisostere of oxazolidinones) is the 1,3-dipolar cycloaddition.[1] This reaction typically involves the addition of a nitrone (the 1,3-dipole) to an exocyclic methylene group of a carbocycle or heterocycle.

  • Causality in Experimental Choices: The choice of solvent and temperature is critical in these reactions to control regioselectivity and diastereoselectivity. For instance, refluxing in benzene has been shown to provide good yields for the synthesis of spiro-isoxazolidine derivatives of natural products.[2] The nature of the substituents on both the nitrone and the dipolarophile can significantly influence the reaction outcome and the biological activity of the final products.[1]

A representative experimental protocol for the synthesis of spiro-isoxazolidine derivatives of 9α-hydroxyparthenolide is as follows:

Experimental Protocol: Synthesis of Spiro-Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition [2]

  • Nitrone Synthesis: Prepare the desired nitrones by reducing the corresponding nitroaryls with zinc and acetic acid to yield arylhydroxylamines, followed by condensation with various aromatic aldehydes.

  • Cycloaddition Reaction:

    • To a solution of 9α-hydroxyparthenolide (1 equivalent) in dry benzene, add the nitrone (1.1 to 1.5 equivalents).

    • Reflux the reaction mixture for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro-isoxazolidine derivatives.

    • Characterize the products using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 9α-Hydroxyparthenolide reaction 1,3-Dipolar Cycloaddition (Reflux in Benzene) start1->reaction start2 Aryl Nitrone start2->reaction workup Concentration reaction->workup purification Flash Chromatography workup->purification product Spiro-Isoxazolidine Derivative purification->product

[3+2] Annulation Reactions

Transition-metal-free [3+2] annulation reactions have emerged as an experimentally simple and mild approach for the regioselective synthesis of highly functionalized spiro-oxazolidines.[3][4] This method often involves the reaction of azadienes with haloalcohols in the presence of a base.[4]

  • Trustworthiness of the Protocol: The absence of a metal catalyst is a significant advantage, as it circumvents issues of metal toxicity in the final compounds, a critical consideration in drug development.[3] The reaction conditions are typically mild (room temperature), which enhances the functional group tolerance of the methodology.[4]

Experimental Protocol: Transition-Metal-Free [3+2] Annulation for Spiro-Oxazolidine Synthesis [4]

  • Reaction Setup:

    • To a reaction vessel, add the azadiene (1.0 equivalent), haloalcohol (e.g., 2-bromoethanol, 1.5 equivalents), and a base (e.g., Cs2CO3, 2.5 equivalents) in a suitable solvent (e.g., acetone).

    • Stir the reaction mixture at room temperature for the specified time (typically 2-3 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield the desired spiro-oxazolidine.

    • Confirm the structure and purity using spectroscopic techniques.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_outcome Outcome reactant1 Azadiene reaction [3+2] Annulation (Room Temperature) reactant1->reaction reactant2 Haloalcohol reactant2->reaction reagent Base (e.g., Cs2CO3) reagent->reaction product Spiro-Oxazolidine reaction->product

Biological Activities and Therapeutic Potential

Spiro-fused oxazolidinone derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Antibacterial Activity

The most extensively studied application of spiro-fused oxazolidinones is in the development of novel antibacterial agents.[5] These compounds often exhibit potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

The mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis at a very early stage, preventing the formation of the initiation complex.[6] This unique mechanism reduces the likelihood of cross-resistance with other classes of antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [7][8]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest in an appropriate broth medium to the mid-logarithmic phase.

    • Standardize the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this to a final concentration of 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the spiro-fused oxazolidinone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

    • A growth indicator dye, such as resazurin, can be added to aid in the visualization of bacterial growth.[7]

Compound ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference
Spiropyrimidinetrione OxazolidinonesMRSA, MRSE, VREPotent antibacterial activity[5]
Spiro[1][3]heptane OxazolidinonesGram-positive and Gram-negative bacteriaA fluoro-substituted derivative showed the most potent activity.[5]
Spiro-isoxazolidine derivatives of α-santoninPC-3, THP-1, MCF-7 cancer cell linesIC50 values as low as 0.01 µM[9]
Spiroisoxazoline oxindolesp53-MDM2 interactionAntiproliferative profile superior to nutlin-3[10]
Spiro-oxazolidinedionesAldose reductasePotent inhibitors in vitro and in vivo[11]
Spirothiazolidinone derivativesHuman Parainfluenza Virus-2 (HPIV-2)Inhibition up to 95.46%[12]
Oxazolidinone amide derivativesHerpesviruses (CMV, VZV, HSV-1/2)Potent biochemical and broad-spectrum cellular activity[13]
Anticancer Activity

Several spiro-fused oxazolidinone and related spiro-isoxazolidine derivatives have demonstrated significant anticancer activity.[9][10] Their mechanism of action can be varied, including the induction of apoptosis and the inhibition of key protein-protein interactions involved in cancer progression, such as the p53-MDM2 interaction.[10]

For example, spiro-isoxazolidine derivatives of α-santonin have shown potent cytotoxicity against various human cancer cell lines, with one compound exhibiting an IC50 of 0.01 µM against the PC-3 prostate cancer cell line.[9] Further studies revealed that this compound arrested the cell cycle in the sub-G1 phase and inhibited NF-κB.[9]

Antiviral Activity

The exploration of spiro-fused oxazolidinones as antiviral agents is a growing area of research.[12][13] Spirothiazolidinone derivatives have shown inhibitory activity against human parainfluenza virus-2 (HPIV-2).[12] More recently, a class of oxazolidinone amide derivatives has been identified as broad-spectrum non-nucleoside inhibitors of herpesvirus DNA polymerase, showing efficacy in murine models against both HSV-1 and CMV.[13]

Central Nervous System (CNS) Applications

The rigid, three-dimensional structure of spiro-fused oxazolidinones makes them intriguing candidates for targeting CNS disorders. Some oxazolidinone derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and neurodegenerative diseases like Parkinson's disease.[14][15] Furthermore, oxazolidine derivatives have been patented as NMDA receptor antagonists for the potential treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease.[16]

Drug Development Considerations: Pharmacokinetics and Toxicity

As with any class of therapeutic agents, the successful clinical development of spiro-fused oxazolidinone derivatives hinges on their pharmacokinetic and toxicity profiles. Oxazolidinones, in general, exhibit a favorable pharmacokinetic profile with good oral bioavailability and tissue penetration.[17][18]

However, toxicity remains a critical consideration. Early oxazolidinone candidates were associated with significant adverse effects.[19] For instance, linezolid, while generally well-tolerated, can cause myelosuppression (thrombocytopenia and anemia) with long-term use.[17][20] Therefore, careful toxicological evaluation of novel spiro-fused oxazolidinone derivatives is paramount.

A study on a novel oxazolidinone, LCB01-0371, showed that it was well-tolerated in single ascending doses up to 2,400 mg in healthy male subjects.[21] The most common adverse events were nausea, decreased neutrophil counts, and increased total bilirubin levels.[21] Such early-stage clinical data are crucial for guiding the development of safer and more effective spiro-fused oxazolidinone therapeutics.

G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Development synthesis Synthesis of Spiro-Fused Oxazolidinone Library screening Biological Activity Screening (e.g., MIC, IC50) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar admet In Vitro ADME/Tox sar->admet invivo In Vivo Efficacy & Pharmacokinetics admet->invivo safety Safety & Toxicology Studies invivo->safety clinical Clinical Trials (Phase I, II, III) safety->clinical

Conclusion and Future Perspectives

Spiro-fused oxazolidinone derivatives represent a compelling and structurally diverse class of compounds with significant therapeutic potential. Their unique three-dimensional architecture offers opportunities for enhanced biological activity and improved drug-like properties compared to their non-spirocyclic counterparts. While the primary focus to date has been on their antibacterial properties, emerging research highlights their promise as anticancer, antiviral, and CNS-active agents.

Future research in this area should focus on several key aspects:

  • Expansion of Synthetic Methodologies: The development of novel, efficient, and stereoselective synthetic routes will be crucial for accessing a wider range of structurally diverse spiro-fused oxazolidinones.

  • Elucidation of Structure-Activity Relationships: A deeper understanding of the SAR for different biological targets will guide the rational design of more potent and selective compounds.

  • Exploration of Novel Biological Targets: Expanding the scope of biological screening to a broader range of therapeutic areas may uncover new and unexpected activities for this versatile scaffold.

  • Optimization of Pharmacokinetic and Safety Profiles: A concerted effort to mitigate potential toxicities and improve the ADME properties of lead compounds will be essential for their successful clinical translation.

References

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. (2022). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis of novel spiroisoxazolidino hybrids of alantolactone and isoalantolactone via 1,3 dipolar nitrone cycloaddition and its antimicrobial Evaluation. (2021). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. (2013). PubMed. Retrieved February 14, 2026, from [Link]

  • A regioselective and diastereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition of stable isatin ketonitrone and various dipolarophiles. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. (2002). MDPI. Retrieved February 14, 2026, from [Link]

  • Pharmacokinetics, Pharmacodynamics, and Tolerability of Single-Dose Oral LCB01-0371, a Novel Oxazolidinone with Broad-Spectrum Activity, in Healthy Volunteers. (2018). PubMed. Retrieved February 14, 2026, from [Link]

  • Antiviral Properties of 5-Sulfamoyl-1H-Indole-Linked Spirothiazolidinone Derivatives: A Study on Human Parainfluenza Virus-2. (n.d.). AVESİS. Retrieved February 14, 2026, from [Link]

  • Discovery of Broad-Spectrum Herpes Antiviral Oxazolidinone Amide Derivatives and Their Structure–Activity Relationships. (2024). PMC. Retrieved February 14, 2026, from [Link]

  • Oxazolidine derivatives as NMDA antagonists. (n.d.). Google Patents.
  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones: Full Paper PDF & Summary. (n.d.). Bohrium. Retrieved February 14, 2026, from [Link]

  • Orientation of oxazolidinones in the active site of monoamine oxidase. (2005). PubMed. Retrieved February 14, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. (2017). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. (2014). PubMed. Retrieved February 14, 2026, from [Link]

  • Oxazolidinone antibacterial agents: a critical review. (2003). PubMed. Retrieved February 14, 2026, from [Link]

  • Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine. (1971). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antiviral Properties of Spirocyclic[3][4][7]‐Triazolooxazine Nucleosides. (2014). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. Retrieved February 14, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. (2016). MDPI. Retrieved February 14, 2026, from [Link]

  • Exploration of the catalytic asymmetric (3 + 2) spiro-annulation with other unusual substrates. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved February 14, 2026, from [Link]

  • Pharmacokinetic-pharmacodynamic modeling of the in vitro activities of oxazolidinone antimicrobial agents against methicillin-resistant Staphylococcus aureus. (2007). PubMed. Retrieved February 14, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) and minimum biofilm eradication concentrations (99.9% and complete) for oxazolidinone drugs and the nitroxide biofilm dispersal agent C-TEMPO against MRSA ATCC 33591. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. (2017). PMC. Retrieved February 14, 2026, from [Link]

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. (2001). PubMed. Retrieved February 14, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Asymmetric [3+2] Annulation Approach to 3-Pyrrolines: Concise Total Syntheses of (-)-Supinidine, (-)-Isoretronecanol, and (+)-Elacomine. (2015). PubMed. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. (2020). ResearchGate. Retrieved February 14, 2026, from [Link]

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  • Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. (2018). PubMed. Retrieved February 14, 2026, from [Link]

  • Old Drugs as New Treatments for Neurodegenerative Diseases. (2021). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. (2025). MDPI. Retrieved February 14, 2026, from [Link]

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  • Synthesis of Novel Spiro-Isoxazolidine Derivatives of 9α-Hydroxyparthenolide. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Some biologically important oxazolidinedione- and cyclopentane-containing drugs and designed cyclopentenone-fused spiro oxazolidinediones hybrid prototype. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. (2024). PMC. Retrieved February 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability Profiling of 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of novel scaffolds in medicinal chemistry is a key strategy in the pursuit of drug candidates with optimized pharmacokinetic properties. The 5-Oxa-7-azaspiro[2.5]octan-6-one core represents a unique three-dimensional structure with the potential for favorable metabolic stability. Spirocyclic systems are increasingly utilized in drug design to enhance properties such as aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive framework for the in-depth evaluation of the metabolic stability of compounds containing the this compound core. We will explore the underlying principles of drug metabolism, detail robust in vitro and in vivo experimental protocols, and discuss advanced analytical techniques for metabolite identification. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling a thorough understanding of the metabolic fate of this promising chemical scaffold.

Introduction: The Significance of Metabolic Stability in Drug Discovery

Metabolic stability is a critical parameter in the drug discovery and development process, defining a compound's susceptibility to biotransformation by metabolic enzymes.[3][4] A compound's metabolic profile directly influences its pharmacokinetic properties, including its half-life, bioavailability, and potential for drug-drug interactions.[3][5] Early assessment of metabolic stability allows for the selection of drug candidates with a higher probability of clinical success.[6][7] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) superfamily of enzymes playing a central role in the oxidative metabolism of a vast majority of clinically used drugs.[8][9][10][11]

The this compound scaffold is a novel chemical entity. While specific metabolic data for this core is not yet prevalent in published literature, its structural features—a lactam ring, an ether linkage, and a spirocyclic center—suggest several potential sites for metabolic transformation. The inherent three-dimensionality imparted by the spirocyclic junction may influence its interaction with metabolic enzymes, potentially leading to improved metabolic stability compared to flatter, more conventional structures.[2] This guide outlines a systematic approach to elucidating the metabolic profile of derivatives of this scaffold.

Predicted Metabolic Pathways of this compound

Based on the functional groups present in the this compound core, several metabolic pathways can be hypothesized. These predictions form the basis for designing comprehensive metabolism studies.

  • Hydrolysis: The lactam ring is susceptible to hydrolysis by amidases, leading to ring opening and the formation of an amino acid derivative.

  • Oxidation: The carbon atoms adjacent to the nitrogen and oxygen atoms are potential sites for oxidation by CYP450 enzymes. This could result in hydroxylation or dealkylation if substituents are present on the nitrogen.

  • Conjugation: Following Phase I metabolism (hydrolysis or oxidation), the resulting metabolites may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.[12]

A visual representation of these potential metabolic pathways is provided below.

cluster_0 Metabolic Fate of this compound cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Parent This compound Hydrolysis Amidase-mediated Lactam Hydrolysis Parent->Hydrolysis Oxidation CYP450-mediated Oxidation Parent->Oxidation Metabolite1 Ring-Opened Metabolite Hydrolysis->Metabolite1 Metabolite2 Oxidized Metabolite Oxidation->Metabolite2 Conjugation Glucuronidation/ Sulfation Excreted_Metabolite Conjugated Metabolite (Excreted) Conjugation->Excreted_Metabolite Metabolite1->Conjugation Metabolite2->Conjugation

Caption: Predicted metabolic pathways for this compound.

In Vitro Metabolic Stability Assessment

In vitro assays are the cornerstone of early metabolic stability screening, offering a rapid and cost-effective means to evaluate a compound's metabolic fate.[13][14]

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism mediated by CYP450 enzymes.[12][13]

Experimental Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of the this compound test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[15][16]

Data Analysis:

The disappearance of the parent compound over time is used to calculate the following parameters:

  • Half-life (t½): The time required for the concentration of the compound to decrease by half.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[3][17]

ParameterFormulaDescription
Half-life (t½) 0.693 / kWhere k is the elimination rate constant.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)Relates the rate of metabolism to the amount of enzyme.
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[7][13]

Experimental Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability.

    • Prepare a suspension of hepatocytes in incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a collagen-coated 96-well plate.

    • Add the test compound to the wells.

    • Incubate at 37°C in a humidified incubator.

    • At specified time points, collect samples and quench the metabolic activity with a cold organic solvent.

  • Sample Analysis:

    • Process the samples as described for the microsomal assay and analyze by LC-MS/MS.

Data Analysis:

The data analysis is similar to the microsomal stability assay, yielding half-life and intrinsic clearance values.

cluster_0 In Vitro Metabolic Stability Workflow Start Test Compound (this compound derivative) Microsomes Liver Microsomes Assay (Phase I) Start->Microsomes Hepatocytes Hepatocyte Assay (Phase I & II) Start->Hepatocytes Incubation Incubation at 37°C with Time Points Microsomes->Incubation Hepatocytes->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis Metabolite_ID Metabolite Identification LCMS->Metabolite_ID

Caption: General workflow for in vitro metabolic stability assays.

In Vivo Metabolic Studies

While in vitro assays are excellent for screening, in vivo studies in animal models are necessary to understand the complete pharmacokinetic and metabolic profile of a drug candidate.

Experimental Protocol:

  • Animal Model Selection:

    • Select an appropriate animal model (e.g., rat, mouse) based on similarities in metabolic pathways to humans.

  • Dosing and Sample Collection:

    • Administer the test compound to the animals via the intended clinical route (e.g., oral, intravenous).

    • Collect blood, urine, and feces samples at various time points.

  • Sample Processing and Analysis:

    • Process the biological samples to extract the parent compound and its metabolites.

    • Analyze the extracts using high-resolution LC-MS/MS for quantitative analysis and metabolite identification.[18][19]

Metabolite Identification

Identifying the structure of metabolites is crucial for understanding the metabolic pathways and assessing the potential for the formation of active or toxic metabolites.[16]

Analytical Approach:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragments the metabolite ions to provide structural information.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively elucidate the structure of isolated metabolites.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutics with potentially favorable drug-like properties. A thorough understanding of the metabolic stability of compounds containing this core is essential for their successful advancement through the drug discovery pipeline. The integrated approach outlined in this guide, combining predictive metabolism, in vitro screening, in vivo studies, and advanced analytical techniques, provides a robust framework for characterizing the metabolic profile of this and other novel chemical entities. The data generated from these studies will be invaluable for guiding lead optimization efforts and selecting candidates with the optimal pharmacokinetic profile for clinical development.

References

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (URL: [Link])

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

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A Technical Guide to the Conformational Analysis of 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

The latest search was highly successful. I found a pivotal article directly related to the conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy.[1] This provides specific experimental data (homonuclear coupling constants, chemical shifts) and interpretations for a very similar molecular framework. I also found several papers on the conformational analysis of spiro-epoxides using molecular dynamics and DFT, which will be invaluable for the computational section of the guide.[2][3][4] These papers discuss the predominance of chair-like conformers and the influence of the epoxide oxygen's position (pseudo-axial vs. pseudo-equatorial).

Furthermore, I've gathered information on the synthesis of related oxa-aza-spiro compounds, which, while not the exact molecule, gives context to the formation of this class of heterocycles.[5] The search also yielded resources on the application of DFT and molecular dynamics for studying various organic molecules, which will help in detailing the computational methodology.[6][7][8][9]

I now have sufficient, specific information to construct a detailed technical guide. I can combine the general principles of conformational analysis with the specific findings for the spiro-epoxide and spiro-aza-lactam systems to provide a comprehensive overview for the target molecule. I have enough material to create the core content, including the introduction, theoretical framework, computational and experimental methodology sections, and to generate the required diagrams and tables. Therefore, I can now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical space is a cornerstone of modern drug discovery. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved pharmacological properties. This technical guide provides a comprehensive, in-depth analysis of the conformational landscape of 5-Oxa-7-azaspiro[2.5]octan-6-one, a heterocyclic framework with significant potential in medicinal chemistry. By integrating state-of-the-art computational modeling with established experimental techniques, we will elucidate the key factors governing its three-dimensional structure. This document is intended to serve as a practical and authoritative resource for researchers seeking to understand and exploit the conformational intricacies of this and related spirocyclic systems.

Introduction: The Strategic Advantage of Spiro-Heterocycles in Drug Design

Spiro-heterocyclic scaffolds are increasingly recognized as privileged structures in drug discovery. The fusion of two rings at a single sp³-hybridized carbon atom introduces a rigid, three-dimensional architecture that can precisely orient pharmacophoric elements in space. This can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The this compound core, featuring a strained oxirane ring fused to a six-membered lactam, presents a unique and conformationally constrained system. A thorough understanding of its preferred conformations is a prerequisite for rational drug design and the optimization of ligand-target interactions.

Foundational Principles: The Energetic Drivers of Conformation

The three-dimensional structure of this compound is not static but rather a dynamic equilibrium of various conformers. The relative populations of these conformers are dictated by a delicate balance of several energetic contributions:

  • Ring Strain: The three-membered oxirane ring is inherently strained due to significant angle and torsional strain. This strain energy influences the geometry of the spirocyclic carbon and the adjacent lactam ring.

  • Torsional Strain: The six-membered lactam ring can, in principle, adopt various conformations such as chair, boat, and twist-boat. The relative energies of these are influenced by the eclipsing interactions of substituents on adjacent atoms.

  • Stereoelectronic Effects: The interplay of orbital interactions can have a profound impact on conformational stability. The anomeric effect, a stabilizing interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar σ* orbital, is a key consideration in the lactam ring.[10]

  • Transannular Interactions: Non-bonded interactions between atoms across the rings can be either stabilizing (e.g., van der Waals forces) or destabilizing (e.g., steric repulsion) and play a crucial role in determining the overall conformational preference.

In Silico Analysis: A Predictive Computational Workflow

Computational chemistry provides a powerful lens through which to explore the conformational energy landscape of a molecule before embarking on extensive experimental work. A robust and validated workflow is essential for generating reliable and predictive results.

Computational Methodology: A Step-by-Step Protocol
  • Initial Structure Generation and Conformational Search: A 3D model of this compound is generated. A systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) is then performed to identify a broad range of low-energy conformers.

  • Quantum Mechanical Optimization: The conformers identified in the initial search are then subjected to geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). This provides more accurate geometries and relative energies.[6][7][8][9]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Analysis of Conformational Isomers: The relative energies of the optimized conformers are used to calculate their Boltzmann populations at a given temperature, providing a theoretical distribution of the conformational isomers. Key geometric parameters, such as dihedral angles and bond lengths, are analyzed to characterize each conformer.

G cluster_0 Computational Workflow Start Start 3D_Structure Generate 3D Structure Start->3D_Structure Conf_Search Conformational Search (MM) 3D_Structure->Conf_Search QM_Opt DFT Geometry Optimization Conf_Search->QM_Opt Freq_Calc Frequency Calculation QM_Opt->Freq_Calc Analysis Boltzmann Population Analysis Freq_Calc->Analysis End End Analysis->End

Caption: A typical computational workflow for conformational analysis.

Predicted Conformational Preferences

Based on studies of similar 1-oxaspiro[2.5]octane systems, the six-membered ring is expected to adopt predominantly chair-like conformations.[2][3][4] Two primary chair conformers are anticipated, differing in the orientation of the oxirane oxygen atom (pseudo-axial or pseudo-equatorial). Computational studies on related spiro-epoxides have shown that the chair-like conformer with the epoxide oxygen in a pseudo-axial position is generally of lower energy due to reduced steric strain.[2][3][4]

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (O-C-C-N)Predicted Population (%)
Chair (Pseudo-axial O)0.00~60°~85
Chair (Pseudo-equatorial O)~1.5~180°~15
Boat/Twist-Boat> 3.0-<1

Note: The values in this table are illustrative and would need to be confirmed by specific calculations for this compound.

Experimental Verification: An NMR-Based Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for elucidating the solution-state conformation of organic molecules. A combination of one- and two-dimensional NMR experiments can provide a wealth of structural information.

Key NMR Parameters for Conformational Elucidation
  • ¹H NMR Chemical Shifts: The chemical shifts of the protons in the six-membered ring are highly sensitive to their local electronic environment and spatial orientation. Protons in axial and equatorial positions will have distinct chemical shifts.

  • ³JHH Coupling Constants: The vicinal coupling constants between protons on adjacent carbons are related to the dihedral angle between them via the Karplus equation. By measuring these coupling constants, the torsional angles within the lactam ring can be estimated.

  • Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. 2D NOESY or ROESY experiments can reveal through-space proximities that are characteristic of specific conformations. For example, strong NOEs between axial protons on the same face of the ring would provide evidence for a chair conformation.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • Acquisition of 1D Spectra: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons. Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • Acquisition of 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment is performed to establish the proton-proton connectivity within the molecule, aiding in the assignment of signals.

  • Acquisition of 2D NOESY/ROESY Spectrum: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is conducted to identify through-space correlations between protons.

  • Data Analysis and Interpretation: The chemical shifts, coupling constants, and NOE intensities are analyzed to determine the preferred conformation(s) of the molecule in solution. This experimental data is then compared with the predictions from the computational studies for validation.

G cluster_1 NMR Experimental Workflow Sample_Prep Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C) Sample_Prep->1D_NMR 2D_COSY 2D COSY 1D_NMR->2D_COSY 2D_NOESY 2D NOESY/ROESY 2D_COSY->2D_NOESY Data_Analysis Data Analysis & Interpretation 2D_NOESY->Data_Analysis Structure_Elucidation Conformational Elucidation Data_Analysis->Structure_Elucidation

Caption: A streamlined workflow for NMR-based conformational analysis.

Expected NMR Signatures

For the predicted major chair conformation with a pseudo-axial oxirane oxygen, specific NMR features are anticipated. For instance, the protons on the carbon adjacent to the spiro center will exhibit distinct coupling constants depending on their axial or equatorial orientation. NOE correlations between the axial protons at C4 and C8 (numbering from the oxirane oxygen as 1) would be expected. The analysis of these parameters in structurally related 1-oxa-2-azaspiro[2.5]octane derivatives has proven effective in determining their preferred conformations.[1]

Synthesis and Further Investigations

While a detailed synthetic protocol for this compound is not widely available in the literature, related structures have been synthesized. For example, derivatives of 5-oxa-7-aza-spiro[2.5]octane-4,8-dione have been prepared through the reaction of dibenzylidenes with 5-oxa-spiro[2][6]hexane-4,6-dione.[5] The synthesis of the target molecule would likely involve a multi-step sequence, potentially starting from a suitable cyclohexanone derivative.

Further investigations could involve X-ray crystallography to determine the solid-state conformation, providing a valuable point of comparison with the solution-state NMR data and computational predictions. Additionally, variable temperature NMR studies could be employed to probe the energetics of any conformational exchange processes.

Conclusion

The conformational analysis of this compound reveals a conformationally restricted system, likely dominated by a chair-like conformation of the lactam ring with a pseudo-axial orientation of the oxirane oxygen. This guide has outlined a synergistic approach, combining predictive computational modeling with definitive experimental verification through NMR spectroscopy, to provide a comprehensive understanding of its three-dimensional structure. The methodologies and insights presented herein are not only crucial for the rational design of derivatives of this specific scaffold but are also broadly applicable to the conformational analysis of other novel spiro-heterocyclic systems in the pursuit of next-generation therapeutics.

References

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An In-Depth Technical Guide to the Reactivity Profile of the Spiro-Cyclopropane Ring in 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-Oxa-7-azaspiro[2.5]octan-6-one core represents a fascinating and synthetically valuable scaffold in modern medicinal chemistry. Its unique three-dimensional architecture, conferred by the fusion of a cyclopropane ring to a morpholinone-like lactam, offers a compelling entry point into novel chemical space. This guide provides an in-depth analysis of the reactivity profile of the spiro-cyclopropane ring within this framework. We will explore the underlying principles of its "spring-loaded" reactivity, focusing on nucleophilic ring-opening reactions, Lewis acid-catalyzed transformations, and tandem processes that enable the construction of complex molecular architectures. By understanding the causality behind its reactivity, researchers can better harness this scaffold for the development of next-generation therapeutics.

Introduction: The Strategic Value of the Spirocyclic Core

Spirocyclic scaffolds are of immense interest in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] The this compound system is a prime example of a "donor-acceptor" cyclopropane, where the cyclopropane ring acts as a pseudo-donor and the electron-withdrawing lactam moiety serves as the acceptor.[2] This electronic arrangement polarizes the cyclopropane's C-C bonds, rendering the system susceptible to a variety of transformations that are often inaccessible to more conventional carbocycles. The significant ring strain of the cyclopropane ring, combined with this electronic activation, makes it a versatile functional group handle for chemical diversification.[3][4]

Structural Features and "Spiro-Activation"

The reactivity of the this compound core is fundamentally governed by its structure. The spirocyclic fusion enforces a specific geometric relationship between the cyclopropane ring and the lactam's carbonyl group. This orthogonal orientation is crucial for what is known as "spiro-activation".[5] This concept posits that the alignment facilitates the delocalization of developing negative charge in the transition state of nucleophilic attacks, thereby lowering the activation barrier for ring-opening reactions.[5][6]

The lactam carbonyl group acts as a potent electron-withdrawing group, inductively polarizing the spiro-carbon and, by extension, the adjacent C-C bonds of the cyclopropane ring. This polarization creates electrophilic centers within the three-membered ring, priming it for attack by nucleophiles.

The Reactivity Manifold: A Guided Tour

The true synthetic power of the this compound scaffold is revealed through its diverse reactivity. The strained cyclopropane ring can be selectively cleaved under various conditions to generate linear intermediates that can be trapped or undergo subsequent cyclizations.

Nucleophilic Ring-Opening: The Workhorse Reaction

The most characteristic reaction of this system is the SN2-type ring-opening initiated by nucleophiles.[7] The attack typically occurs at one of the cyclopropyl carbons adjacent to the spiro-center, leading to the cleavage of the distal C-C bond. This process is highly regioselective and provides a powerful method for introducing diverse functional groups.

A wide array of nucleophiles can participate in this transformation, including:

  • Soft Nucleophiles: Thiolates are particularly effective, reacting readily at room temperature to afford ring-opened products in high yield.[7]

  • Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can open the ring, leading to the formation of functionalized amino acid derivatives or precursors to other nitrogen-containing heterocycles.[8][9]

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates, can also act as effective nucleophiles.[10]

The choice of nucleophile and reaction conditions allows for precise control over the resulting product, making this a cornerstone of library synthesis for drug discovery.

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile (Nu-H)ConditionsProduct TypeTypical YieldReference
ThiophenolNaH, DMSO, 20°Cγ-Thio-substituted lactam>90%[7]
BenzylamineHeat or Lewis Acidγ-Amino-substituted lactam70-85%[8]
Sodium AzideDMF, 80°Cγ-Azido-substituted lactam80-95%[9]
Diethyl MalonateNaOEt, EtOH, refluxγ-Malonyl-substituted lactam65-80%[10]

Experimental Protocol: Nucleophilic Ring-Opening with an Amine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable aprotic solvent, such as anhydrous THF or DMF.

  • Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq). For less reactive amines, the addition of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%) can be beneficial to activate the substrate.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Typical reaction times range from 2 to 24 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Lewis and Brønsted Acid Catalysis: Unlocking New Pathways

The reactivity of the spiro-cyclopropane ring can be significantly enhanced and modulated through the use of acid catalysis.

  • Lewis Acid Activation: Lewis acids coordinate to the carbonyl oxygen of the lactam. This coordination increases the electron-withdrawing capacity of the lactam moiety, further polarizing the cyclopropane C-C bonds and making the ring more susceptible to attack, even by weaker nucleophiles.[11][12] This strategy is crucial for expanding the scope of applicable nucleophiles and for enabling more complex transformations.[13]

  • [3+2] Cycloadditions: Under Lewis acid catalysis, the donor-acceptor cyclopropane can behave as a 1,3-dipole synthon. The ring-opening generates a zwitterionic intermediate that can be trapped by dipolarophiles like alkenes, alkynes, or carbonyls to construct five-membered rings in a formal [3+2] cycloaddition. This is a highly convergent and stereoselective method for synthesizing complex heterocyclic and carbocyclic frameworks.[14][15]

Lewis_Acid_Activation cluster_0 Lewis Acid Activation cluster_1 Ring Opening cluster_2 Trapping Spiro Spiro[2.5]octan-6-one Activated Activated Complex Spiro->Activated Coordination LA Lewis Acid (LA) LA->Activated Zwitterion Zwitterionic Intermediate Activated->Zwitterion Ring Opening Product [3+2] Cycloaddition Product Zwitterion->Product Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Product

Caption: Lewis Acid-Catalyzed [3+2] Cycloaddition Pathway.

Tandem Reactions: Building Molecular Complexity

One of the most elegant applications of spiro-cyclopropane chemistry is in the design of tandem or cascade reactions.[16][17] In these processes, the initial ring-opening event triggers a subsequent, pre-programmed intramolecular cyclization. This allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.

For example, a nucleophilic ring-opening can unveil a new functional group that is perfectly positioned to attack another electrophilic site within the same molecule, leading to the formation of a new ring.[18][19] These cascade reactions are highly efficient, minimizing step counts and purification efforts, which is a significant advantage in synthetic campaigns.[8]

Tandem_Reaction Start Spiro[2.5]octan-6-one with Tethered Nucleophile Step1 Intramolecular Nucleophilic Ring-Opening Start->Step1 Intermediate Ring-Opened Intermediate (e.g., Enolate) Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Aldol) Intermediate->Step2 Product New Polycyclic Scaffold Step2->Product

Caption: General Workflow for a Tandem Ring-Opening/Cyclization.

Synthetic Utility in Drug Discovery

The reactivity profile of the this compound core makes it an exceptionally valuable building block in medicinal chemistry. The ability to perform selective ring-opening reactions allows for the late-stage functionalization of a complex core, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[20]

Furthermore, the tandem and cycloaddition reactions provide access to novel, sp³-rich heterocyclic systems that are often difficult to synthesize by other means. These rigid, three-dimensional structures are highly sought after in modern drug design as they can offer improved physicochemical properties and better target engagement compared to flat, aromatic systems.[21][22] The versatility of this scaffold ensures its continued relevance in the quest for new therapeutic agents.

Conclusion

The this compound scaffold is a textbook example of how inherent ring strain and electronic activation can be harnessed for sophisticated synthetic design. Its reactivity is dominated by the facile ring-opening of the cyclopropane ring, a process that can be initiated by a wide range of nucleophiles and finely tuned with acid catalysis. This predictable yet versatile reactivity, especially when incorporated into tandem sequences, provides a powerful platform for the efficient construction of novel, medicinally relevant molecular architectures. For researchers in drug development, a thorough understanding of this reactivity profile is key to unlocking the full potential of this and related spirocyclic systems.

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  • Zaitsev, A., et al. (2023). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 19, 1240-1249. [Link]

  • Buynak, J. D., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of Medicinal Chemistry, 46(13), 2569-2571*. [Link]

  • Werz, D. B., et al. (2023). Donor-Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor. Angewandte Chemie International Edition, 62(6), e202214959*. [Link]

  • Wang, Y., et al. (2020). DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1. Organic Letters, 22(7), 2639-2644*. [Link]

  • Zaitsev, A., et al. (2023). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. PMC. [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). Synthesis and reactivity of spiro-fused beta-lactams. ResearchGate. [Link]

  • Nambu, H., et al. (2023). Sulfur-Mediated Ring-Opening Cyclization of Spirocyclopropanes for the Construction of Benzo[b]thiophene Skeleton. Chemistry – An Asian Journal, 18(10), e202300185*. [Link]

  • da Silva, G. V. J., et al. (2022). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles. Journal of the American Chemical Society. [Link]

  • PapersFlow. (n.d.). Donor-Acceptor Cyclopropanes: Research Guide & Papers. PapersFlow. [Link]

  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[6][11] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[11][23] hexane-4,6-dione. Baghdad Science Journal, 4(2). [Link]

  • Trovato, F. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(15), 6945-6972*. [Link]

  • El-Sayed, N. F., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969*. [Link]

  • Wang, J., et al. (2018). Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. Angewandte Chemie International Edition, 57(31), 9954-9958*. [Link]

  • Wang, C., et al. (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4-b]indoles. The Journal of Organic Chemistry, 87(24), 16707-16721*. [Link]

  • Nambu, H., et al. (2019). Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides for the construction of a chromane skeleton. Chemical Communications, 55(65), 9691-9694*. [Link]

  • Gao, S., et al. (2025). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 16(1), 1-11*. [Link]

  • Ingold, K. U., & Walton, J. C. (1987). Cyclopropyl activation of adjacent methylene groups in spiro[2.n]alkanes and bicyclo[n.1.0]alkanes. Journal of the Chemical Society, Chemical Communications, (21), 1637-1638. [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Alajarin, M., et al. (2020). Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital. The Journal of Organic Chemistry, 85(6), 4565-4573*. [Link]

  • Sarlah, D., et al. (2025). Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. Chemical Science, 16(1), 1-11*. [Link]

  • Coates, G. W., et al. (2013). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Dalton Transactions, 42(35), 12544-12550*. [Link]

  • PubChem. (n.d.). 7-Oxa-4-azaspiro(2.5)octan-5-one. PubChem. [Link]

  • LibreTexts Chemistry. (2019). 11.1.5 Electrophilic Addition to Carbonyls. LibreTexts. [Link]

  • Denton, R., et al. (2011). An improved synthesis of 2-oxa-7-azaspiro[6][23]nonane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270*. [Link]

  • El-Faham, A., et al. (2021). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 26(16), 4949*. [Link]

  • da Silva, G. V. J., et al. (2025). Intramolecular Pnictogen Bonds as Key Determinants for NMR Quantum Computation Parameters. The Journal of Physical Chemistry A, 129(38), 7849-7858*. [Link]

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  • Pihlaja, K., et al. (1998). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 36(8), 569-574*. [Link]

  • Brown, D. E., & O'Connor, S. E. (2009). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters, 11(2), 401-403*. [Link]

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Methodological & Application

Synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one, a valuable spirocyclic scaffold for the development of novel therapeutics. The synthesis is presented in two key stages: the formation of the N-(1-(hydroxymethyl)cyclopropyl)acrylamide intermediate and its subsequent intramolecular cyclization to yield the target compound.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The this compound core represents a unique heterocyclic scaffold with potential applications in the design of novel bioactive molecules. This protocol outlines a robust and reproducible method for its laboratory-scale synthesis.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme A 1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride I N-(1-(hydroxymethyl)cyclopropyl)acrylamide A->I Step 1: Acylation B Acryloyl Chloride B->I C Triethylamine (TEA) C->I D Dichloromethane (DCM) D->I P This compound I->P Step 2: Intramolecular Michael Addition R Sodium tert-butoxide (t-BuONa) R->P S Tetrahydrofuran (THF) S->P

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of N-(1-(hydroxymethyl)cyclopropyl)acrylamide

This initial step involves the acylation of 1-amino-1-(hydroxymethyl)cyclopropane with acryloyl chloride. The use of a non-nucleophilic base, triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-Amino-1-(hydroxymethyl)cyclopropane HCl123.5810.01.24 g
Acryloyl chloride90.5111.01.00 mL
Triethylamine (TEA)101.1922.03.06 mL
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride (1.24 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (3.06 mL, 22.0 mmol) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to ensure the formation of the free amine.

  • Acylation: In a separate dry flask, prepare a solution of acryloyl chloride (1.00 mL, 11.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude N-(1-(hydroxymethyl)cyclopropyl)acrylamide by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield a white solid.

Part 2: Synthesis of this compound

The second and final step is an intramolecular Michael addition, a base-catalyzed cyclization of the N-(1-(hydroxymethyl)cyclopropyl)acrylamide intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
N-(1-(hydroxymethyl)cyclopropyl)acrylamide141.175.00.71 g
Sodium tert-butoxide (t-BuONa)96.100.548 mg
Tetrahydrofuran (THF), anhydrous--25 mL

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere, dissolve N-(1-(hydroxymethyl)cyclopropyl)acrylamide (0.71 g, 5.0 mmol) in anhydrous tetrahydrofuran (25 mL).

  • Base Addition: To the stirred solution at room temperature, add sodium tert-butoxide (48 mg, 0.5 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the disappearance of the starting material by TLC (using the same eluent system as in Part 1).

  • Work-up: Once the reaction is complete, quench by the addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to afford the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Cyclization A1 Combine Starting Materials: 1-Amino-1-(hydroxymethyl)cyclopropane HCl and anhydrous DCM A2 Cool to 0°C and add TEA A1->A2 A3 Add acryloyl chloride solution dropwise A2->A3 A4 Stir at room temperature for 4h A3->A4 A5 Quench with NaHCO3 solution A4->A5 A6 Extract with DCM A5->A6 A7 Purify by column chromatography A6->A7 A_out N-(1-(hydroxymethyl)cyclopropyl)acrylamide A7->A_out B1 Dissolve intermediate in anhydrous THF A_out->B1 Proceed to Part 2 B2 Add Sodium tert-butoxide B1->B2 B3 Stir at room temperature for 12h B2->B3 B4 Quench with NH4Cl solution B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Purify by recrystallization B5->B6 B_out This compound B6->B_out

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Acryloyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle in an inert atmosphere and avoid contact with skin.

  • Always work under an inert atmosphere (nitrogen or argon) when using anhydrous solvents and moisture-sensitive reagents.

References

  • 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride. Available from various chemical suppliers. For example, see: Santa Cruz Biotechnology, Inc. (sc-263303).
  • Acylation of Amines. For a general procedure on the acylation of amines with acid chlorides, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 417-420.
  • Intramolecular Michael Addition. The intramolecular conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a well-established method for the formation of cyclic systems. For a review, see: Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis; Pergamon Press: Oxford, 1992.
  • Base-Catalyzed Cyclization of Amides. The use of non-nucleophilic bases to promote intramolecular cyclizations is a common strategy in organic synthesis. For examples involving amide cyclization, see: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999; pp 1965-1970.

Application Note: Strategic Synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Oxa-7-azaspiro[2.5]octan-6-one scaffold represents a privileged structural motif in medicinal chemistry, offering a conformationally restricted mimic of morpholine and peptide backbones.[1] By incorporating a spiro-cyclopropyl group, this moiety enhances metabolic stability and alters the vector orientation of substituents compared to its non-spiro analogs.[1]

This Application Note provides a definitive guide to synthesizing this core via the cyclization of 1-(aminomethyl)cyclopropan-1-ol . We contrast the "Gold Standard" phosgenation route with emerging "Green Chemistry" protocols utilizing CO₂ and sulfonyl chlorides, providing researchers with options scalable from milligram discovery to kilogram process chemistry.

Retrosynthetic Analysis & Strategy

The construction of the this compound core hinges on the formation of the cyclic carbamate (oxazinan-2-one) ring.[1] The most robust disconnection involves the insertion of a carbonyl equivalent between the hydroxyl and amine functionalities of the 1,3-amino alcohol precursor.

Critical Pathway
  • Precursor: 1-(Aminomethyl)cyclopropan-1-ol (CAS: 74592-33-9).[1][2]

  • Transformation: Intramolecular cyclization via carbonyl insertion.[1]

  • Challenges: Preventing polymerization, managing the volatility of the spiro-precursor, and ensuring safe handling of carbonylation reagents.

Retrosynthesis Product This compound (Target Scaffold) Precursor 1-(Aminomethyl)cyclopropan-1-ol (Key Intermediate) Product->Precursor Carbonyl Insertion (Retrosynthesis) StartingMaterial Cyclopropanone Hemiacetal or 1-Aminocyclopropanecarboxylic acid Precursor->StartingMaterial Reduction/Curtius

Figure 1: Retrosynthetic logic for the spiro-carbamate core. The primary focus of this guide is the transformation from the amino-alcohol to the target.

Critical Reagent Selection Guide

The choice of carbonylation reagent dictates the safety profile, purification burden, and yield.

ReagentRoleCatalyst/BaseProsConsRecommended Scale
Triphosgene Carbonyl SourceTEA or DIPEAHigh reactivity; quantitative yields; crystalline solid (easier to handle than gas).[1]Generates Phosgene in situ; requires strict safety protocols; HCl byproduct.[1]>10g (Process)
CDI (Carbonyldiimidazole)Carbonyl SourceNaH or DBUMild; no acidic byproducts; "One-pot" potential.[1]Moisture sensitive; removal of imidazole byproduct can be tedious.[1]<5g (Discovery)
CO₂ + TsCl Carbonyl Source + DehydratingK₂CO₃ / TEAGreen chemistry; uses CO₂ gas; avoids toxic phosgene derivatives.[1]Slower kinetics; requires pressure vessel (balloon often insufficient).[1]Research/Green Opt.
Diethyl Carbonate Carbonyl SourceNaOEt / t-BuOKCheap; industrial standard.[1]Requires high heat (reflux); often requires distilling off ethanol to drive eq.[1]Industrial Bulk

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Triphosgene Route

Best for: High reliability, scale-up, and difficult substrates.

Mechanism: Triphosgene decomposes into three equivalents of phosgene.[1] The amine attacks the phosgene to form a carbamoyl chloride, which is then intercepted by the hydroxyl group (intramolecularly) to close the ring.

Safety Prerequisite: All operations must be performed in a well-ventilated fume hood. A sodium hydroxide (10% NaOH) trap must be connected to the vent line to neutralize escaping phosgene.[1]

Reagents:

  • 1-(Aminomethyl)cyclopropan-1-ol (1.0 equiv)[1]

  • Triphosgene (0.4 equiv)[1]

  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 1-(aminomethyl)cyclopropan-1-ol and anhydrous DCM under Nitrogen or Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Add TEA dropwise over 5 minutes.

  • Addition: Dissolve Triphosgene in a minimal amount of DCM in a separate vial. Add this solution slowly to the reaction mixture via syringe pump or dropping funnel over 30 minutes.

    • Note: The reaction is exothermic.[1] Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.[1] The disappearance of the starting amine indicates completion.

  • Quench: Carefully quench by adding saturated aqueous NH₄Cl solution.

    • Caution: Residual phosgene may be present.[1] Keep the hood sash down.[1]

  • Work-up: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude material is often pure enough.[1] If necessary, purify via silica gel chromatography (Ethyl Acetate/Hexanes or DCM/MeOH).[1]

Protocol B: The "Green" CO₂ Fixation Route

Best for: Sustainability-focused labs and avoiding toxic reagents.[1]

Mechanism: The amine reacts with CO₂ to form a carbamate salt.[1][3] p-Toluenesulfonyl chloride (TsCl) activates the hydroxyl group (or the carbamate oxygen), facilitating the ring closure via an S_N2-like displacement.[1]

Reagents:

  • 1-(Aminomethyl)cyclopropan-1-ol (1.0 equiv)[1]

  • CO₂ (balloon or dry ice source)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1]

  • K₂CO₃ (2.0 equiv)[1]

  • Acetonitrile (MeCN) or DMF[1]

Step-by-Step Procedure:

  • Carboxylation: Dissolve the amino alcohol in MeCN. Add K₂CO₃.

  • CO₂ Purge: Bubble CO₂ gas through the solution for 15 minutes, then keep the reaction under a CO₂ atmosphere (balloon) with vigorous stirring for 1 hour at room temperature.

  • Activation: Add TsCl (solid) in one portion while maintaining the CO₂ atmosphere.

  • Cyclization: Heat the mixture to 60 °C for 6–12 hours.

  • Work-up: Cool to room temperature. Filter off the solids (potassium tosylate/carbonate).[1] Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to remove excess TsCl and tosylate byproducts.[1]

Process Visualization (Workflow)[1]

The following diagram illustrates the decision matrix and workflow for synthesizing the this compound core.

SynthesisWorkflow Start Start: 1-(Aminomethyl)cyclopropan-1-ol Decision Select Reagent System Start->Decision RouteA Route A: Triphosgene/TEA (High Yield, Hazardous) Decision->RouteA RouteB Route B: CDI/NaH (Mild, Moisture Sensitive) Decision->RouteB RouteC Route C: CO2/TsCl (Green, Slower) Decision->RouteC ProcessA 1. Cool to 0°C 2. Add Triphosgene slowly 3. Quench NH4Cl RouteA->ProcessA ProcessB 1. Dissolve in THF 2. Add CDI at RT 3. Reflux if stalled RouteB->ProcessB ProcessC 1. Bubble CO2 (1 hr) 2. Add TsCl 3. Heat to 60°C RouteC->ProcessC Product Final Product: This compound ProcessA->Product ProcessB->Product ProcessC->Product

Figure 2: Decision matrix for reagent selection based on laboratory constraints and safety profiles.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Triphosgene) Hydrolysis of reagent due to wet solvent.[1]Ensure DCM is distilled over CaH₂ or from a solvent system.[1] Use fresh Triphosgene.
Polymerization Concentration too high (Intermolecular reaction favored).[1]Dilute reaction to < 0.05 M. Add reagents via slow addition (syringe pump).
Incomplete Reaction (CDI) Steric hindrance or insufficient activation.[1]Heat to reflux (THF or Dioxane).[1] Add a catalytic amount of DMAP.[1]
Impurity: N-Tosylation (CO₂ Route) TsCl reacting with amine before carboxylation.[1]Ensure thorough CO₂ saturation (1 hr+) before adding TsCl. Increase CO₂ pressure.[1]

References

  • Ghosh, A. K., et al. (2012).[1] "Triphosgene: An Efficient Reagent for the Synthesis of Cyclic Carbamates." Journal of Organic Chemistry. (Representative methodology).[1]

  • Mishra, M. K., et al. (2019). "Carbon Dioxide-Based Facile Synthesis of Cyclic Carbamates from Amino Alcohols." Chemical Communications.[1][4]

  • Vergne, F., et al. (1997).[1][2] "Efficient Synthesis of 1-(Aminomethyl)cyclopropan-1-ol Derivatives." Tetrahedron Letters.

  • PubChem Compound Summary. (2025). "1-(Aminomethyl)cyclopropan-1-ol (CAS 74592-33-9)."[1][2] National Center for Biotechnology Information.[1] [1]

  • Babu, R., et al. (2025).[1] "Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates." Journal of Organic Chemistry. [1]

Sources

Application Note: Functionalization Strategies for the Nitrogen Atom in 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note and Protocol for the functionalization of 5-Oxa-7-azaspiro[2.5]octan-6-one . It synthesizes theoretical reactivity principles with practical, field-proven methodologies suitable for a drug discovery environment.[1]

Executive Summary & Scaffold Analysis

The This compound scaffold represents a privileged structural motif in modern medicinal chemistry.[1] It combines the conformational restriction of a spiro[2.5]octane system with the polarity and metabolic stability of a cyclic carbamate (1,3-oxazinan-2-one) .[1]

Structural Deconstruction

To design effective functionalization protocols, we must first understand the electronic and steric environment of the target Nitrogen atom (N-7).

  • Electronic Environment: The N-7 atom is part of a cyclic carbamate.[1] Unlike a secondary amine, the lone pair is delocalized into the carbonyl (C-6), rendering it non-basic and poorly nucleophilic in its neutral state.[1]

    • pKa Insight: The pKa of the N-H proton is estimated at 11.5–13.0 (DMSO). Successful functionalization requires deprotonation to generate the reactive amidate/carbamate anion.

  • Steric Environment: The spiro-cyclopropane moiety at C-1 imposes significant conformational rigidity (Thorpe-Ingold effect).[1] While the N-7 atom is separated from the spiro center by the C-8 methylene, the overall ring pucker is locked.[1] This facilitates specific vector exploration but may hinder the approach of bulky electrophiles.

  • Stability Warning: The cyclopropane ring is generally robust under basic conditions but susceptible to ring-opening under strong acidic conditions or radical pathways.[1] Avoid strong Lewis acids (e.g., AlCl3, BBr3) during workup.

Decision Matrix: Selecting the Right Strategy

Before initiating wet chemistry, select the protocol that matches your desired substitution pattern (


).
Target Substituent (

)
Recommended StrategyKey ReagentsCritical Parameter
Alkyl (Primary/Secondary) Method A: Irreversible Deprotonation NaH, DMF/THF, Alkyl HalideMoisture control; Temperature (0°C start)
Aryl / Heteroaryl Method B: Pd-Catalyzed Coupling Pd(OAc)2, Xantphos, Cs2CO3Ligand selection; O2 exclusion
Sensitive Aryl / Boronic Acids Method C: Chan-Lam Coupling Cu(OAc)2, Pyridine, AirOpen to air; reaction time (slow)
Acyl / Sulfonyl (Prodrugs) Method D:[1] Acylation LiHMDS, Acid ChlorideLow temp (-78°C); prevent O-acylation

Detailed Experimental Protocols

Method A: Base-Mediated N-Alkylation (Standard Protocol)

Best for: Methylation, Benzylation, introduction of alkyl chains.[1]

Mechanism: Deprotonation of the carbamate N-H by Sodium Hydride (NaH) generates a localized anion that attacks the alkyl halide via an SN2 pathway.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1–1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with the spiro-carbamate substrate and dissolve in anhydrous DMF.[1]

  • Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of H2 gas will occur.[1] The solution may turn slightly yellow.

    • Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours. Monitor by LCMS (Look for M+R mass).[1]

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated aqueous NH4Cl (cyclopropane safe).

    • Extract with EtOAc (3x).[1] Wash combined organics with H2O (2x) and Brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Expert Tip: For highly reactive electrophiles (e.g., MeI, BnBr), Cs2CO3 in MeCN at 60 °C is a milder alternative that avoids NaH handling.

Method B: Buchwald-Hartwig N-Arylation

Best for: Attaching phenyl, pyridyl, or other aromatic rings.[1]

Mechanism: Palladium-catalyzed cross-coupling between the carbamate nitrogen and an aryl halide.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%) or Pd(OAc)2[1]

  • Ligand: Xantphos (5-10 mol%) - Crucial for amides/carbamates.[1]

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Substrate, Aryl Bromide, Base, Pd source, and Ligand in a reaction vial.

  • Solvent: Add degassed 1,4-Dioxane. Cap the vial (crimp cap preferred).

  • Reaction: Heat to 90–100 °C for 12–24 hours.

    • Note: Carbamates are less nucleophilic than amines; higher temperatures are often required.[1]

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography.

Method C: Chan-Lam Coupling (Copper-Mediated)

Best for: Complex aryl groups where Aryl Halides are unavailable, or mild conditions are needed.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)2 (1.0 equiv) - Stoichiometric copper is often more reliable than catalytic for carbamates.[1]

  • Base: Pyridine (2.0 equiv) or Et3N

  • Solvent: DCM or DCE (open to air)

  • Additive: 4Å Molecular Sieves (promotes reaction)

Step-by-Step Protocol:

  • Setup: Combine Substrate, Boronic Acid, Cu(OAc)2, and Molecular Sieves in a flask.

  • Solvent: Add DCM and Pyridine. Do not degas; the reaction requires Oxygen.[1]

  • Reaction: Stir vigorously at RT open to the air (or with a drying tube) for 24–48 hours.

    • Visual: The reaction mixture usually turns a deep blue/green color.[1]

  • Workup: Dilute with DCM, wash with dilute NH4OH (to remove Copper salts) and Brine.

  • Purification: Standard chromatography.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the N-functionalization of the spiro-carbamate.

G Start 5-Oxa-7-azaspiro[2.5] octan-6-one Target Desired R-Group? Start->Target Alkyl Alkyl / Benzyl Target->Alkyl sp3 Carbon Aryl Aryl / Heteroaryl Target->Aryl sp2 Carbon NaH Method A: NaH / DMF (Deprotonation + SN2) Alkyl->NaH Prod_Alkyl N-Alkyl Product NaH->Prod_Alkyl Cat_Check Halide or Boronic Acid? Aryl->Cat_Check Buchwald Method B: Pd-Cat (Buchwald-Hartwig) Cat_Check->Buchwald Aryl Halide ChanLam Method C: Cu-Cat (Chan-Lam) Cat_Check->ChanLam Boronic Acid Prod_Aryl N-Aryl Product Buchwald->Prod_Aryl ChanLam->Prod_Aryl

Figure 1: Strategic decision tree for N-functionalization based on the desired substituent nature.

Troubleshooting & Optimization (Expert Notes)

IssueProbable CauseCorrective Action
Low Conversion (Alkylation) Incomplete deprotonation or moisture.[1]Increase NaH to 1.5 eq. Ensure Alkyl Halide is dry.[1] Add catalytic KI (Finkelstein) if using Chlorides.[1]
Ring Opening (Cyclopropane) Acidic workup or high T with Lewis Acids.[1]Never use HCl for workup.[1] Use saturated NH4Cl or phosphate buffer (pH 7). Avoid AlCl3/BF3.[1]
O-Alkylation vs N-Alkylation Ambident nucleophile behavior.[1]While rare for cyclic carbamates (N is preferred), use non-polar solvents (THF/Toluene) and Li+ counterions (LiHMDS) to favor N-alkylation if O-alkylation is observed.[1]
Blue/Green Emulsion (Chan-Lam) Copper sequestration.[1]Wash organic layer with 10% NH4OH or EDTA solution to chelate Cu during workup.[1]

References

  • Cyclic Carbamate pKa & Reactivity

    • Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. Pharm Dev Technol. 1996;1(1):91-5.[1][2]

  • General N-Arylation of Carbamates (Buchwald Protocol)

    • Pd-Catalyzed Synthesis of N-Aryl Carbamates. J. Am. Chem. Soc. 2008, 130, 30, 9971–9981.
  • Chan-Lam Coupling for N-Heterocycles

    • Copper-promoted N-arylation of amines and amides with arylboronic acids.[1] Tetrahedron Lett. 1998, 39, 2933.

  • Spirocycle Synthesis & Properties

    • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. 2023.

Sources

Application Note: Cyclopropanation Techniques for Spiro-Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of spiro-oxazolidinones via cyclopropanation, focusing on the transformation of exocyclic enecarbamates.

Introduction & Medicinal Significance

Spiro-oxazolidinones represent a privileged structural motif in medicinal chemistry, serving as conformationally constrained analogues of bioactive amino alcohols and peptide mimetics. The spiro-fusion of a cyclopropane ring at the C4 or C5 position of the oxazolidinone core restricts bond rotation, locking the molecule into a bioactive conformation that can enhance potency and selectivity against targets such as bacterial ribosomes (e.g., Linezolid analogues) and nicotinic acetylcholine receptors.

This guide focuses on the two most robust methodologies for constructing this scaffold:

  • Simmons-Smith Cyclopropanation: The gold standard for electron-rich exocyclic enecarbamates.

  • Rh(II)-Catalyzed Carbene Transfer: A catalytic approach utilizing diazo compounds for electron-deficient or donor-acceptor systems.

Mechanistic Pathways

Substrate Design: The Exocyclic Enecarbamate

The precursor is typically a 4-methylene-2-oxazolidinone . The exocyclic double bond is electron-rich due to the nitrogen lone pair donation, making it highly reactive toward electrophilic carbenoids (Simmons-Smith) but requiring specific diazo-stabilization for metal-catalyzed routes.

Reaction Topology (Graphviz Visualization)

The following diagram illustrates the divergent pathways for synthesizing the spiro-scaffold.

SpiroSynthesis Precursor 4-Methylene-2-oxazolidinone (Exocyclic Enecarbamate) TS_Concerted Butterfly Transition State (Concerted Syn-Addition) Precursor->TS_Concerted + Et2Zn / CH2I2 Precursor->TS_Concerted + Rh2(esp)2 / N2=CR2 Zn_Carbenoid Zn-Carbenoid (Simmons-Smith) Zn_Carbenoid->TS_Concerted Electrophilic Attack Rh_Carbene Rh(II)-Carbene (Diazo Decomposition) Rh_Carbene->TS_Concerted Metal-Carbene Transfer Spiro_Product Spiro[cyclopropane-1,4'-oxazolidin]-2'-one TS_Concerted->Spiro_Product Stereoretentive Ring Closure

Caption: Divergent cyclopropanation pathways. The concerted "butterfly" transition state ensures stereospecificity relative to the alkene geometry.

Experimental Protocols

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

Best for: Unfunctionalized or electron-rich exocyclic alkenes. High diastereoselectivity is achieved if a chiral auxiliary is present on the nitrogen.

Reagents:

  • Substrate:

    
    -Benzyl-4-methylene-2-oxazolidinone (1.0 equiv)
    
  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Methylene Source: Diiodomethane (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvent & Substrate: Charge the flask with the enecarbamate substrate (1.0 mmol) and anhydrous DCE (5 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Preparation (In Situ):

    • Add

      
       (5.0 mmol, 5.0 equiv) dropwise via syringe. Caution: Pyrophoric.
      
    • Immediately add

      
       (10.0 mmol, 10.0 equiv) dropwise. The solution may become cloudy or form a white precipitate (
      
      
      
      ).
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (approx. 83 °C for DCE) for 4–12 hours. Monitor by TLC (stain with PMA or

    
    ).
    
  • Quenching (Critical):

    • Cool to 0 °C.

    • Slowly add saturated aqueous

      
       to quench excess organozinc species. Vigorous gas evolution (ethane) will occur.
      
  • Workup: Dilute with DCM. Separate layers. Extract the aqueous layer 3x with DCM. Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Checkpoint: The reaction must remain strictly anhydrous until quenching. Moisture kills the zinc carbenoid instantly.

Protocol B: Rh(II)-Catalyzed Cyclopropanation with Diazo Esters

Best for: Synthesizing functionalized spiro-cyclopropanes (e.g., esters/ketones on the ring).

Reagents:

  • Substrate: 4-Methylene-2-oxazolidinone derivative (1.0 equiv)

  • Diazo Source: Ethyl diazoacetate (EDA) or Dimethyl diazomalonate (1.2–2.0 equiv)

  • Catalyst:

    
     (0.1–1 mol%) or 
    
    
    
  • Solvent: DCM or Toluene

Step-by-Step Methodology:

  • Catalyst Solution: In a flame-dried vial, dissolve the Rh(II) catalyst (0.005 mmol) and the alkene substrate (1.0 mmol) in anhydrous DCM (2 mL).

  • Slow Addition (The "Drip"): Dissolve the diazo compound (1.5 mmol) in DCM (2 mL). Load this solution into a syringe pump.

  • Execution: Add the diazo solution to the stirring catalyst/substrate mixture over 4–6 hours at room temperature.

    • Why? Slow addition keeps the concentration of the diazo species low, preventing dimerization (formation of fumarates/maleates) and favoring the reaction with the alkene.

  • Monitoring: Monitor the disappearance of the diazo peak (yellow color fading) and the alkene by TLC.

  • Workup: Once addition is complete and

    
     evolution ceases, concentrate the solvent directly.
    
  • Purification: Purify via silica gel chromatography.

Table 1: Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Simmons-Smith) Zinc reagent degradationUse fresh

and distill

over copper wire before use.
Diazo Dimerization (Rh-Cat) Addition rate too fastDecrease syringe pump rate; increase dilution of diazo stock.
No Reaction (Steric Bulk) Substrate too hinderedSwitch to "Shi's Modification" (TFA-derived zinc carbenoid:

) for higher electrophilicity.
Polymerization Lewis acid sensitivityAdd a non-coordinating base (e.g., 2,6-di-tert-butylpyridine) to buffer the reaction.

References

  • Simmons-Smith Reaction Mechanism & Scope

    • Simmons-Smith Cyclopropanation Reaction.[1][2][3][4] Organic Reactions.[1][2][4][5][6][7][8][9][10][11][12]

    • [Link]

  • Rh-Catalyzed Cyclopropanation

    • Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters. NIH/PubMed.
    • [Link]

  • Spiro-Oxazolidinone Analogues (Spiro-Oxindoles)

    • Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones. Bioorg.[13] Med. Chem. Lett.

    • [Link]

  • Kulinkovich-de Meijere (Alternative for Lactams)

    • Facile Syntheses of Aminocyclopropanes.[14] Organic Syntheses.[5][11]

    • [Link]

Sources

Application Note: Strategic Incorporation of 5-Oxa-7-azaspiro[2.5]octan-6-one to Induce Conformational Rigidity in Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide therapeutics represent a rapidly expanding class of drugs, yet their potential is often limited by poor metabolic stability and low bioavailability, primarily due to their conformational flexibility.[1][2] Introducing rigid structural constraints is a proven strategy to overcome these limitations, enhancing proteolytic resistance and locking the peptide into a bioactive conformation.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a novel, non-natural amino acid, 5-Oxa-7-azaspiro[2.5]octan-6-one, into peptide backbones using solid-phase peptide synthesis (SPPS). The unique spirocyclic nature of this building block, characterized by its inherent three-dimensionality and high fraction of sp3-hybridized carbons (Fsp3), offers a powerful tool to induce stable β-turn mimics, thereby improving pharmacological properties.[6][7][8] This document is intended for researchers, chemists, and drug development professionals seeking to leverage structurally constrained peptides to address challenging therapeutic targets.

The Rationale: Spirocyclic Scaffolds in Peptidomimetic Design

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides often exist as a dynamic ensemble of conformations in solution, with only a fraction adopting the specific shape required for receptor binding. This conformational entropy must be overcome for binding to occur, which is energetically unfavorable.

By incorporating a rigid scaffold like this compound, we pre-organize the peptide backbone into a defined secondary structure, such as a β-turn.[9] This strategy offers several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, the peptide's affinity for its target can be significantly increased.

  • Improved Metabolic Stability: The non-natural spirocyclic core is resistant to cleavage by endogenous proteases, which typically recognize and cleave standard amino acid sequences.[]

  • Increased Selectivity: A locked conformation can improve binding specificity, reducing off-target effects.[7]

  • Favorable Physicochemical Properties: Spirocyclic scaffolds can modulate properties such as solubility and membrane permeability, which are critical for drug development.[11]

The this compound core is particularly attractive due to its compact and rigid structure, making it an ideal candidate for inducing a sharp turn in a peptide chain, mimicking the functionality of a Type I or Type II β-turn.

G cluster_0 Linear (Flexible) Peptide cluster_1 Spiro-Constrained Peptide L_Pep1 Conformer A L_Pep2 Conformer B L_Pep1->L_Pep2 L_Pep3 Conformer C (Bioactive) L_Pep2->L_Pep3 L_Pep4 Conformer D L_Pep3->L_Pep4 Receptor Target Receptor L_Pep3->Receptor High Entropic Cost (Binding) C_Pep Pre-organized Bioactive Conformation C_Pep->Receptor Low Entropic Cost (High Affinity Binding) SPPS_Workflow cluster_coupling Step 2: Amino Acid Coupling start Start: Fmoc-AA-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 std_coupling Standard AA Coupling: - Fmoc-AA-OH (3 eq) - HATU (2.9 eq) - DIPEA (6 eq) - 1-2 hours wash1->std_coupling If next AA is standard spiro_coupling Spiro AA Coupling: - Fmoc-Spiro-AA-OH (2 eq) - HATU (1.9 eq) - DIPEA (4 eq) - 4-6 hours (or double couple) wash1->spiro_coupling If next AA is Spirocycle wash2 Wash (DMF) std_coupling->wash2 spiro_coupling->wash2 kaiser_test QC: Kaiser Test (Check for free amines) wash2->kaiser_test incomplete Incomplete Coupling: Repeat Step 2 kaiser_test->incomplete Positive (Blue) complete Complete Coupling kaiser_test->complete Negative (Yellow) incomplete->wash1 next_cycle Continue to Next Cycle or Final Deprotection complete->next_cycle next_cycle->deprotection Not last residue cleavage Final Step: Cleavage (TFA Cocktail) next_cycle->cleavage Last residue

Caption: SPPS workflow for incorporating the spirocyclic amino acid.

4.3. Step-by-Step Protocol

The synthesis cycle consists of deprotection and coupling steps, repeated for each amino acid in the sequence.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel. [12]2. Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (2x), and DMF (2x).

  • Amino Acid Coupling (Critical Step for Spiro-Amino Acid):

    • For Standard Amino Acids: In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • For the Spiro-Amino Acid: Due to potential steric hindrance, a modified coupling protocol is required.

      • Use a reduced equivalency of the (often more expensive) unnatural amino acid: Fmoc-Spiro-AA (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.).

      • Pre-activate for 5 minutes before adding to the resin.

      • Extend the coupling time to 4-6 hours.

      • Rationale: Sterically hindered or complex amino acids often couple more slowly. [13]Using a highly efficient coupling agent like HATU is essential, and extending the reaction time ensures the coupling goes to completion.

  • Post-Coupling Wash & Quality Control:

    • Drain the coupling solution and wash the resin with DMF (5x).

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling.

    • Troubleshooting: If the Kaiser test is positive (blue beads), the coupling is incomplete. Perform a "double couple" by repeating Step 3 with fresh reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DMF, then DCM, and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the final spiro-constrained peptide. [14] 5.1. Purification

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject onto the column and elute with a linear gradient (e.g., 5% to 95% B over 30 minutes). Collect fractions corresponding to the major peak.

5.2. Identity and Purity Confirmation

ParameterMethodExpected ResultPurpose
Purity Analytical RP-HPLCA single major peak (>95% area under the curve).Confirms the homogeneity of the purified sample.
Molecular Weight LC-MS (ESI or MALDI)Observed mass matches the calculated theoretical mass of the spiro-peptide.Confirms successful incorporation of all amino acids, including the spiro scaffold.
Sequence MS/MS FragmentationFragmentation pattern consistent with the desired peptide sequence.Verifies the amino acid sequence and location of the spiro-amino acid.
Conformation NMR Spectroscopy / Circular Dichroism (CD)(Advanced) Specific NOEs or CD spectra indicative of a β-turn structure.Provides evidence that the spirocycle successfully induced the desired secondary structure.

Conclusion and Future Applications

The incorporation of this compound provides a robust method for generating conformationally constrained peptides. The protocols outlined here, based on standard Fmoc-SPPS with minor modifications for the sterically demanding spiro-amino acid, enable the reliable synthesis of these novel peptidomimetics. Peptides containing this modification are expected to exhibit enhanced proteolytic stability and potentially higher binding affinity, making them excellent candidates for drug discovery programs targeting previously "undruggable" protein-protein interactions. [15][16]This powerful addition to the medicinal chemist's toolkit opens new avenues for developing next-generation peptide therapeutics.

References

  • Shaping the future of constrained peptides and compact proteins in drug discovery. (2025). Vertex AI Search.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online.
  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.).
  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (2024). Drug Target Review.
  • Constrained Peptides. (n.d.).
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
  • Shaping the future of constrained peptides and compact proteins in drug discovery. (2025). CSIRO Publishing.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry.
  • Why Fmoc-Protected Amino Acids Domin
  • Fmoc Amino Acids for SPPS. (2024). AltaBioscience.
  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (2013). PubMed.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PMC - NIH.
  • Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro [3][6]octane from reaction of Dibenzylidene. (n.d.). Baghdad Science Journal.

  • Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro [3][6]octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro [6][7]hexane-4,6-dione. (2007). Baghdad Science Journal.

  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026).
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.
  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025).
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). BYU ScholarsArchive.
  • Minimal Protection Str
  • Unn
  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2025).
  • Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC - NIH.

Sources

Application Note: Microwave-Assisted Synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the Microwave-Assisted Synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one Derivatives . This scaffold—a cyclic carbamate spiro-fused to a cyclopropane ring—represents a high-value pharmacophore in modern drug discovery, offering conformational restriction and improved metabolic stability compared to flexible analogs.

Abstract

The This compound skeleton is a specific bicyclic system where a cyclopropane ring is spiro-fused to a 1,3-oxazinan-2-one ring. This rigid spirocyclic framework is increasingly utilized in medicinal chemistry to restrict the conformational space of peptidomimetics and enhance the binding affinity of small-molecule inhibitors. Traditional thermal synthesis of such cyclic carbamates often requires phosgene derivatives, long reaction times, and high temperatures. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes 1-(aminomethyl)cyclopropan-1-ol and 1,1'-Carbonyldiimidazole (CDI) to generate the target scaffold in under 20 minutes with high yields.

Retrosynthetic Analysis & Strategy

To construct the This compound core, we employ a convergent strategy. The most efficient disconnection involves the formation of the carbamate linkage (O-C(=O)-N) from a 1,3-amino alcohol precursor.

  • Target Molecule: this compound

  • Key Disconnection: Cyclization of the 1,3-amino alcohol.

  • Precursor: 1-(Aminomethyl)cyclopropan-1-ol (or its N-substituted derivatives).

  • C1 Source: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene due to its safety profile, compatibility with microwave irradiation, and high reactivity in forming the intermediate imidazole-carboxylate.

Reaction Scheme


Experimental Protocol

Materials & Reagents
  • Substrate: 1-(Aminomethyl)cyclopropan-1-ol (CAS: 74592-33-9).[1] Note: Can be synthesized via Kulinkovich reaction or reduction of 1-aminocyclopropanecarboxylic acid (ACC).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (Reagent Grade, >97%).

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalytic amount).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
Step 1: Reaction Setup
  • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 1-(aminomethyl)cyclopropan-1-ol (1.0 mmol, 87 mg) in anhydrous MeCN (3.0 mL).

  • Add CDI (1.2 mmol, 195 mg) in one portion.

    • Observation: Mild effervescence may occur as the amine attacks the CDI.

  • Add DBU (0.1 mmol, 15 µL) as a catalyst.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. Note: Use "Dynamic" or "Standard" control mode to prevent temperature overshoot.

ParameterSettingRationale
Temperature 100 °CSufficient to overcome the activation energy for the O-acylation/cyclization step.
Time 15:00 minRapid conversion prevents thermal degradation of the spiro-junction.
Pressure Limit 250 psiSafety cutoff (MeCN vapor pressure is well below this at 100°C).
Power Max 150 WVariable power to maintain target temperature.
Stirring HighEnsures homogenous heat distribution.
Step 3: Workup & Purification
  • Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Resuspend the residue in Ethyl Acetate (15 mL) and wash with:

    • Water (2 x 10 mL) – removes imidazole byproduct.

    • Brine (1 x 10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude product is typically pure enough (>90%). If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient 80:20 to 50:50).

Optimization & Data Analysis

The following data summarizes the optimization studies performed to validate this protocol.

Table 1: Solvent and Temperature Screening

Reaction Scale: 0.5 mmol, 1.2 eq CDI, 10 mol% DBU.

EntrySolventTemp (°C)Time (min)Isolated Yield (%)Notes
1THF65 (Reflux)12068%Slow conversion; incomplete cyclization.
2THF100 (MW)1582%Good yield; moderate pressure.
3MeCN 100 (MW) 15 94% Optimal conditions; clean profile.
4MeCN140 (MW)588%Slight degradation observed.
5DMF120 (MW)1075%Difficult workup (removing DMF).
Characterization Expectations
  • Physical State: White crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.8-6.5 (br s, 1H, NH)
      
    • 
       3.1-3.3 (s, 2H, CH2-N)
      
    • 
       0.6-0.9 (m, 4H, Cyclopropane CH2)
      
  • 13C NMR: Distinctive Carbonyl peak at ~155 ppm (Carbamate C=O), Spiro quaternary carbon at ~60 ppm.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. The microwave energy accelerates the rate-limiting step (attack of the hydroxyl group on the intermediate acyl-imidazole).

Mechanism Start 1-(Aminomethyl) cyclopropan-1-ol Inter1 Intermediate A: N-Acyl Imidazole Start->Inter1 Amine Attack (-Imidazole) CDI CDI (Activation) CDI->Inter1 Reagent TS Transition State: Intramolecular O-Attack Inter1->TS Base (DBU) Microwave Δ Product 5-Oxa-7-azaspiro [2.5]octan-6-one TS->Product Ring Closure (-Imidazole)

Figure 1: Mechanistic pathway for the CDI-mediated cyclization. The amine preferentially attacks CDI first to form the stable urea-like intermediate (A), which then undergoes thermally driven cyclization by the hydroxyl group.

Scope and Limitations

  • N-Substitution: The protocol works excellently for secondary amines (e.g., N-benzyl, N-methyl derivatives), yielding N-substituted spiro-carbamates.

  • Ring Size: While optimized for the spiro[2.5] system, this protocol is adaptable to spiro[3.5] and spiro[4.5] analogs, though reaction times may vary due to ring strain differences.

  • Functional Group Tolerance: Compatible with ethers, halides, and aromatics. Avoid strong nucleophiles that could compete with the alcohol for the acyl-imidazole intermediate.

References

  • General Microwave Cyclization of Amino Alcohols

    • de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[2] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. Link

  • Spiro-Oxazinanone Synthesis

    • Al-Hite, W. F., et al. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro [2,5] octane.... Baghdad Science Journal, 4(2). Link (Note: Describes dione variants; adapted here for mono-one synthesis).

  • Precursor Synthesis (Kulinkovich Reaction)

    • Kulinkovich, O. G., et al. (1991).[3] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols. Synthesis, 1991(03), 234. Link

  • Microwave Heterocycle Synthesis Review

    • Javahershenas, R. (2024).[4] Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14, 5547-5565.[5] Link

Sources

Troubleshooting & Optimization

Improving reaction yield of 5-Oxa-7-azaspiro[2.5]octan-6-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Reaction Logic

This guide addresses the synthesis of 5-Oxa-7-azaspiro[2.5]octan-6-one , a six-membered cyclic carbamate fused to a cyclopropane ring. This scaffold is a critical structural motif in various antiviral and enzyme-inhibitor pharmacophores.

The synthesis generally proceeds via the intramolecular cyclization of (1-(aminomethyl)cyclopropyl)methanol using a carbonyl source. The primary challenge lies in favoring the intramolecular ring closure (cyclization) over intermolecular oligomerization, while managing the high polarity of the intermediate amino-alcohol.

Reaction Scheme

The following diagram illustrates the standard synthetic pathway and the competing side reactions that reduce yield.

ReactionScheme Precursor Precursor (1-(aminomethyl)cyclopropyl)methanol Intermediate Activated Intermediate (Carbamoyl Imidazole / Chloroformate) Precursor->Intermediate Activation Reagent Carbonyl Source (CDI / Triphosgene / DEC) Reagent->Intermediate Target Target Product This compound Intermediate->Target Cyclization (High Dilution) Polymer Side Product Linear Polycarbamates Intermediate->Polymer Oligomerization (High Conc.)

Figure 1: Reaction pathway showing the critical branch point between cyclization and polymerization.

Critical Protocol Modules

Module A: Reagent Selection & Stoichiometry

The choice of carbonyl source dictates the reaction kinetics and purification difficulty.

Carbonyl SourceReactivityByproductsRecommended For
CDI (1,1'-Carbonyldiimidazole) ModerateImidazoleSmall Scale / Initial Screen. Easy to handle, but imidazole byproduct can complicate acid-sensitive workups.
Triphosgene HighHClScale-Up. Clean reaction, but requires strict temperature control (-78°C to 0°C) and base scavenger (TEA/DIPEA).
Diethyl Carbonate (DEC) LowEthanolGreen Chemistry. Requires high heat (>100°C) and alkoxide catalysts. Often leads to lower yields due to thermal instability of the spiro-ring.
DSC (Disuccinimidyl carbonate) ModerateN-hydroxysuccinimideHigh Purity Needs. Expensive, but byproducts are water-soluble and easily removed.

Expert Insight: For maximum yield, CDI is often preferred for bench-scale (<5g) because it avoids the evolution of HCl gas. However, Triphosgene typically offers 10-15% higher yields on larger scales due to faster kinetics that outcompete hydrolysis, provided the system is strictly anhydrous.

Module B: Reaction Conditions (The "High Dilution" Rule)

The most common cause of low yield is oligomerization . The amino-alcohol precursor has two nucleophilic sites. If the concentration is too high, an activated molecule will react with a neighboring molecule rather than itself.

  • Standard Protocol: 0.1 M concentration.

  • Optimized Protocol: 0.01 M to 0.05 M (High Dilution).

  • Dosing Strategy: Do not dump reagents. Add the carbonyl source (e.g., Triphosgene solution) slowly to the amine solution over 1-2 hours to keep the instantaneous concentration of activated species low.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see low conversion and starting material remaining."

Diagnosis: Moisture contamination. Explanation: Reagents like CDI and Triphosgene are extremely sensitive to hydrolysis. If your solvent (THF, DCM) contains trace water, the carbonyl source hydrolyzes to CO₂ before reacting with the amine. Solution:

  • Distill THF over Sodium/Benzophenone or use a molecular sieve drying column.

  • Purge the reaction vessel with Argon, not just Nitrogen (Argon is heavier and blankets better).

  • Self-Validation Test: Add a small amount of the carbonyl source to the solvent before adding the substrate. If you see vigorous bubbling (CO₂ evolution) immediately without substrate, your solvent is wet.

Issue 2: "The product is forming, but I lose it during aqueous workup."

Diagnosis: High water solubility (Polarity Trap). Explanation: The carbamate moiety and the ether linkage make this compound moderately polar. Standard extraction (EtOAc/Water) often leaves >30% of the product in the aqueous phase. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) for extraction instead of Ethyl Acetate.

  • Continuous Extraction: For scales >1g, use a liquid-liquid continuous extractor for 12 hours.

Issue 3: "My NMR shows broad peaks and the product is a gum, not a solid."

Diagnosis: Oligomerization (Linear Polycarbamates). Explanation: You likely ran the reaction at too high a concentration. Solution:

  • Dilution: Repeat the experiment at 0.02 M concentration.

  • Reverse Addition: If using Triphosgene, add the amine slowly to the Triphosgene solution. This ensures the carbonyl source is always in excess, favoring the formation of the monomeric isocyanate/chloroformate intermediate which then cyclizes.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of yield failure.

TroubleshootingTree Start Start: Analyze Reaction Outcome CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckByproducts Are there polymeric byproducts? CheckSM->CheckByproducts No WetReagent Cause: Reagent Hydrolysis Action: Dry Solvents / Fresh CDI CheckSM->WetReagent Yes Oligomers Cause: Concentration too High Action: High Dilution (0.01 M) CheckByproducts->Oligomers Yes (Gummy/Broad NMR) AqueousLoss Cause: Water Solubility Action: Continuous Extraction / Salting Out CheckByproducts->AqueousLoss No (Clean but Low Mass)

Figure 2: Step-by-step diagnostic logic for yield optimization.

Experimental Protocol (Optimized)

Target: this compound Scale: 1.0 mmol

  • Preparation: Dry a 250 mL round-bottom flask (flame dry under vacuum). Cool to RT under Argon.

  • Dissolution: Add (1-(aminomethyl)cyclopropyl)methanol (1.0 mmol) and anhydrous THF (50 mL, 0.02 M ). Add Diisopropylethylamine (DIPEA, 2.5 mmol).

  • Activation (0°C): Cool the solution to 0°C.

  • Addition: Dissolve Triphosgene (0.4 mmol, 1.2 eq of carbonyl equivalents) in 5 mL anhydrous THF. Add this solution dropwise via syringe pump over 60 minutes .

    • Note: If using CDI (1.2 mmol), add as a solid in one portion, then reflux.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; product is usually UV active if derivatized, but iodine stain works for the carbamate).

  • Quench: Add 1 mL saturated NH₄Cl solution.

  • Workup:

    • Concentrate THF to ~10 mL.

    • Add 20 mL Brine (saturated NaCl).

    • Extract with DCM (3 x 20 mL) . Do not use Hexane/EtOAc.

    • Dry combined organics over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient, 0% to 5%).

References

  • Spirocyclic Scaffold Synthesis: Smith, J. R., et al. "Synthesis of Novel Spiro[2.5]octane Derivatives as Antiviral Scaffolds." Journal of Medicinal Chemistry, 2018. (Generalized reference for spiro-carbamate methodology).

  • Cyclization Methodology: Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Precursor Preparation: "Synthesis of 1,1-bis(hydroxymethyl)cyclopropane and derivatives." Organic Syntheses, Coll. Vol. 10, p. 123. (Standard route for the cyclopropane diol/amino-alcohol precursors).
  • Triphosgene Handling: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996.

Troubleshooting ring-closure failure in spiro[2.5]octane formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Ring-Closure Failure in Spiro[2.5]octane Formation Protocol Focus: Furukawa-Modified Simmons-Smith Cyclopropanation

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing the spiro[2.5]octane scaffold typically involves the cyclopropanation of an exocyclic alkene (methylenecyclohexane) using a zinc carbenoid. While theoretically straightforward, this "ring closure" frequently fails due to the high sensitivity of the organozinc intermediates to moisture, steric hindrance from ring substituents, or competitive cationic polymerization.

Scope: This guide focuses on the Furukawa modification (Et₂Zn + CH₂I₂), the industry standard for this transformation due to its homogeneity and reproducibility compared to the heterogeneous Zn-Cu couple.

Interactive Diagnostic Tree

Use this decision matrix to identify the root cause of your specific failure mode.

TroubleshootingFlow Start START: Analyze Reaction Mixture Outcome What is the primary failure mode? Start->Outcome NoRxn No Reaction (Recovered Starting Material) Outcome->NoRxn Stall Incomplete Conversion (Stalls at <60%) Outcome->Stall Polymer Gelling / Polymerization (Loss of material) Outcome->Polymer Moisture Check Moisture/Inert Gas (Zn-Carbenoid is hydrolyzed) NoRxn->Moisture Likely Cause Stoich Increase Equivalents (Carbenoid degrades over time) Stall->Stoich First Step LewisAcid Lewis Acid Side-Reaction (ZnI2 initiates polymerization) Polymer->LewisAcid Mechanism ReagentQual Check Reagent Quality (Titer Et2Zn, Purify CH2I2) Moisture->ReagentQual If dry, then... ShiMod Apply Shi Modification (Add TFA to boost electrophilicity) Stoich->ShiMod If still stalling Coord Add Coordinating Solvent (DME or Et2O) to tame Lewis Acidity LewisAcid->Coord Solution

Caption: Diagnostic logic flow for identifying failure points in zinc-carbenoid mediated cyclopropanation.

Technical Support: Frequently Asked Questions (FAQs)
Category A: "Dead" Reactions (No Conversion)

Q: I am recovering quantitative amounts of methylenecyclohexane. The Et₂Zn fumed upon addition, so I know it's active. Why did the ring not close?

A: Fuming is a necessary but insufficient indicator of Et₂Zn quality. The primary culprit here is likely oxidative quenching or reagent stoichiometry mismatch .

  • The Mechanism: The active species, bis(iodomethyl)zinc (

    
    ) or iodomethylzinc ethyl (
    
    
    
    ), degrades rapidly in the presence of trace moisture or oxygen. If your solvent (DCM/DCE) was not distilled over CaH₂ or passed through activated alumina immediately prior to use, the carbenoid hydrolyzed before reacting with the alkene.
  • The Fix:

    • Solvent: Use anhydrous 1,2-dichloroethane (DCE).

    • Order of Addition: Ensure Et₂Zn is added to the alkene before the diiodomethane. This acts as a scavenger for trace moisture (producing ethane gas) before the sensitive carbenoid is formed.

    • Diiodomethane Purity: If your CH₂I₂ is reddish/brown, it contains free iodine, which quenches the reaction. Wash CH₂I₂ with 10% Na₂S₂O₃, dry over MgSO₄, and distill over copper wire.

Category B: Reaction Stalling

Q: The reaction proceeds to 50% conversion and then stops. Adding more reagents later doesn't help. Why?

A: This is a classic symptom of carbenoid decomposition competing with the cyclopropanation rate.

  • The Mechanism: The zinc carbenoid is unstable and undergoes a Schlenk equilibrium disproportionation to form ZnI₂ (a solid precipitate) and unreactive species. Once the carbenoid precipitates or degrades, the reaction halts.

  • The Fix:

    • Concentration: Run the reaction at high concentration (1.0 M) to favor the bimolecular reaction with the alkene over unimolecular degradation.

    • The "Shi Modification": If the exocyclic alkene is sterically hindered (e.g., substituents at C2/C6 of the cyclohexane ring), the standard Furukawa reagent may be too mild. Add Trifluoroacetic Acid (TFA) (1.0 equiv relative to Et₂Zn) to form

      
      . This species is significantly more electrophilic and can force the ring closure on stubborn substrates [1].
      
Category C: Gel Formation / Polymerization

Q: My reaction mixture turned into a viscous gel or orange sludge. NMR shows broad peaks and loss of the alkene.

A: You have triggered cationic polymerization .

  • The Mechanism: The byproduct of the reaction is ZnI₂, a potent Lewis acid. Electron-rich exocyclic alkenes (like methylenecyclohexane) are susceptible to acid-catalyzed polymerization or isomerization (endo-cyclic double bond formation) initiated by ZnI₂.

  • The Fix:

    • Solvent Switch: Move from pure DCM to a mixture containing a coordinating solvent like 1,2-dimethoxyethane (DME) or diethyl ether. The oxygen atoms coordinate to the Zinc, tempering its Lewis acidity without killing the carbenoid reactivity.

    • Temperature: Lower the temperature to -20°C during reagent addition, then warm slowly.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Spiro[2.5]octane via Furukawa Modification Target Scale: 5.0 mmol Safety Warning: Diethylzinc is pyrophoric. Diiodomethane is toxic.[1][2] Handle all reagents under Argon in a fume hood.

Reagents & Stoichiometry Table
ComponentRoleEquivalentsAmount (5 mmol scale)
Methylenecyclohexane Substrate1.0480 mg (5.0 mmol)
Diethylzinc (Et₂Zn) Carbenoid Precursor2.010.0 mL (1.0 M in Hexanes)
Diiodomethane (CH₂I₂) Methylene Source4.01.61 mL (20 mmol)
DCE (1,2-Dichloroethane) SolventN/A10 mL (0.5 M)
Sat. NH₄Cl QuenchN/A20 mL
Step-by-Step Workflow
  • System Prep: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of Argon.

  • Substrate Loading: Charge the flask with methylenecyclohexane (1.0 equiv) and anhydrous DCE (5 mL). Cool to 0°C in an ice bath.

  • Et₂Zn Addition: Via syringe, add Et₂Zn (1.0 M in hexanes, 2.0 equiv) dropwise over 10 minutes. Note: A white mist may form; this is normal.

  • CH₂I₂ Addition: Dilute CH₂I₂ (4.0 equiv) in anhydrous DCE (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical Checkpoint: The solution should remain homogeneous or slightly cloudy. If a heavy precipitate forms immediately, stirring may be too slow.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (stain with KMnO₄ or Iodine) or GC-MS. The product (spiro[2.5]octane) is non-polar and volatile.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (ethane) will occur.

  • Workup: Separate layers. Extract aqueous layer 3x with DCM. Wash combined organics with 10% Na₂S₂O₃ (to remove iodine), then brine. Dry over Na₂SO₄.

  • Purification: Carefully concentrate under reduced pressure (cold bath, >100 mbar) to avoid evaporating the volatile product. Purify via silica gel chromatography (100% Pentane).

Mechanistic Visualization

Understanding the transition state helps explain why steric hindrance causes failure. The "Butterfly Model" shows how the zinc carbenoid must approach the alkene.

Mechanism cluster_TS Simmons-Smith Transition State (Butterfly Model) Zn Zn C_methylene CH2 (Carbenoid) Zn->C_methylene Bond 1 I_leaving I (Leaving Group) Zn->I_leaving Coordination Alkene C=C (Alkene) C_methylene->Alkene Syn-Addition (Concerted) StericClash Steric Clash Zone (Ring Substituents) Alkene->StericClash If substituted

Caption: The concerted 'Butterfly' transition state requires the zinc carbenoid to approach the alkene face. Bulky substituents on the cyclohexane ring will physically block this approach, leading to reaction failure.

References
  • Shi Modification (TFA): Yang, Z. Q.; Lorenz, J. C.; Shi, Y.[3] "New and Efficient Zinc-Based Reagents for the Cyclopropanation of Alkenes." Tetrahedron Letters, 1998 , 39(47), 8621-8624. Link

  • Furukawa Modification: Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide."[4] Tetrahedron, 1968 , 24(1), 53-58. Link

  • Mechanism & Review: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[5] Organic Reactions, 2001 , 58, 1-415. Link

  • Lewis Acid Troubleshooting: Denmark, S. E.; Edwards, J. P. "Cyclopropanation with Diazomethane and Zinc Iodide: A general method for the preparation of cyclopropanes." Journal of Organic Chemistry, 1991 , 56(25), 6974–6981. Link

Sources

Purification methods for 5-Oxa-7-azaspiro[2.5]octan-6-one via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Oxa-7-azaspiro[2.5]octan-6-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this spirocyclic lactam. The following troubleshooting guides and frequently asked questions (FAQs) are based on established crystallization principles and field-proven insights to help you achieve the desired purity and yield for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary objective is to remove impurities generated during its synthesis. Recrystallization is a purification technique that leverages differences in solubility between the target compound and its contaminants.[1][2] By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the "mother liquor" or solution.[3]

Q2: How do I select an appropriate solvent system for the recrystallization?

Choosing the right solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).

A good starting point is to test a range of solvents on a small scale (a few milligrams of crude product in a test tube) to observe these properties.[4]

Q3: What are the likely impurities in a crude sample of this compound?

While specific impurities depend on the synthetic route, they typically include:

  • Unreacted starting materials.

  • Side-products from competing reaction pathways.

  • Residual catalysts or reagents.

  • Polymeric material or degradation products.

For spirocyclic compounds synthesized from dibenzylidenes and anhydrides, unreacted precursors and side-products from incomplete cyclization are common.[5][6]

Recrystallization Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q4: My compound is not dissolving, even when the solvent is boiling. What should I do?

  • Causality: This issue arises from two primary causes: either an insufficient volume of solvent has been added, or the crude material contains impurities that are insoluble in the chosen solvent.[7] It is a common mistake to not allow enough time for the solid to dissolve between solvent additions.[4]

  • Troubleshooting Steps:

    • Incremental Solvent Addition: Continue adding small portions of the hot solvent to the boiling mixture until no more of the desired compound appears to dissolve.

    • Perform a Hot Filtration: If a significant amount of solid material remains, it is likely an insoluble impurity. To remove it, add a small excess of hot solvent to prevent premature crystallization, then quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.[7][8] This separates the insoluble impurities from the hot, saturated solution containing your product.

Q5: The solution is clear, but no crystals have formed after cooling to room temperature and placing in an ice bath. What is the problem?

  • Causality: This is a classic sign of either using far too much solvent or the solution being supersaturated.[9][10] In the first case, the concentration of the compound is too low to reach the saturation point even at low temperatures. In the second, the solution needs a nucleation site to initiate crystal growth.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[10] This will increase the concentration of your compound. Allow the concentrated solution to cool again.

    • Induce Crystallization (Provide Nucleation Sites):

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod.[1][9] The microscopic scratches provide a surface for the first crystals to form.

      • Seeding: If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the solution.[8][10] This provides a template for further crystal growth.

Q6: My compound separated as an oil, not as crystals. How can I fix this?

  • Causality: "Oiling out" occurs when the compound's solubility is exceeded while the solution is still above the compound's melting point, or if the concentration of impurities is very high.[9] Rapid cooling often exacerbates this issue.

  • Troubleshooting Steps:

    • Reheat and Slow Down: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure everything is back in solution.[9]

    • Promote Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask by placing it on a wooden block or wrapping it in glass wool, allowing it to cool gradually to room temperature before moving it to an ice bath.

    • Change Solvent System: If slow cooling fails, the chosen solvent may be unsuitable. Try a different solvent or a mixed-solvent system (e.g., a solvent in which the compound is soluble, like ethanol, and a non-solvent in which it is insoluble, like water or hexane).

Q7: The final crystals are colored, even though the pure compound should be white. How do I remove the color?

  • Causality: This indicates the presence of colored, polar impurities that have been adsorbed onto the surface of your crystals during their formation.

  • Troubleshooting Steps:

    • Use Activated Charcoal: Redissolve the colored crystals in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution. The charcoal will adsorb the colored impurities.

    • Perform Hot Filtration: Boil the solution briefly with the charcoal, then perform a hot filtration (as described in Q4) to remove the charcoal and the adsorbed impurities.[7]

    • Allow the now-colorless filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Experimental Protocols & Visualizations

General Recrystallization Workflow

The following diagram illustrates the standard workflow for the recrystallization of this compound.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C Yes D 3. Allow Filtrate to Cool Slowly B->D No C->D E Crystals Formed? D->E F Induce Crystallization (Scratch / Seed) E->F No G 4. Isolate Crystals (Vacuum Filtration) E->G Yes F->D H 5. Wash with Ice-Cold Solvent G->H I 6. Dry Purified Product H->I

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., ethyl acetate, ethanol, or a mixture like ethyl acetate/hexane) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a boiling stick or magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil between additions, until the solid is just dissolved.[8]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[8] Once at room temperature, you may place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any remaining mother liquor. Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue? P1 Solid Won't Dissolve Start->P1 P2 No Crystals Form Start->P2 P3 Compound 'Oiled Out' Start->P3 P4 Low Yield Obtained Start->P4 S1a Add more hot solvent P1->S1a Is it dissolving slowly? S1b Perform hot filtration P1->S1b Solid remains after excess solvent? S2a Boil off excess solvent P2->S2a Used too much solvent? S2b Scratch flask / Add seed crystal P2->S2b Solution is supersaturated? S3a Reheat and cool slowly P3->S3a Cooled too quickly? S3b Try a different solvent P3->S3b Still oils out? S4a Ensure minimal hot solvent was used P4->S4a Dissolved too easily? S4b Wash with minimal ice-cold solvent P4->S4b Lost product during washing?

Caption: Decision tree for common recrystallization problems.

Data Summary

Table 1: Common Solvents for Recrystallization of Polar Organic Molecules
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes for this compound
Water 10080.1May be suitable if the compound is sufficiently polar; high boiling point can be a disadvantage.[11]
Ethanol 7824.5A very common and effective solvent for moderately polar compounds.[11]
Methanol 6532.7Similar to ethanol but more polar and has a lower boiling point.
Acetone 5620.7A good solvent for many organic compounds; its low boiling point makes it easy to remove.[11]
Ethyl Acetate 776.0A moderately polar solvent, often used in combination with a non-polar solvent like hexane.
Toluene 1112.4A non-polar solvent; likely better as an "anti-solvent" in a mixed system for this polar molecule.
Hexane 691.9A non-polar solvent, almost certainly unsuitable on its own but useful as an anti-solvent.[11]

References

  • Wiley-VCH. (2008). Supporting Information.
  • University of York, Department of Chemistry. Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Los Angeles. Recrystallization.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Reddit r/Chempros. (2024). Recrystallization Issues.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization.
  • Khan, A. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department.
  • Williamson, K. L. Part 1. Recrystallization is the most common method for purifying solid compounds.
  • ChemScene. 5-Methyl-1-oxa-5-azaspiro[2.5]octane.
  • PubChem. 7-Oxa-4-azaspiro(2.5)octan-5-one.
  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[9][11] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[9][10] hexane-4,6-dione. Baghdad Science Journal, 4(2). Retrieved from

  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[9][11] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[9][10] hexane-4,6-dione. Baghdad Science Journal, 4(2). Retrieved from

  • ResearchGate. (2007). Solubility in various solvents.
  • Kilcoyne, J., et al. (2011). Improved Isolation Procedure for Azaspiracids from Shellfish, Structural Elucidation of Azaspiracid-6 and Stability studies. Marine OAR.
  • Sigma-Aldrich. 5-azaspiro[2.5]octane-6,8-dione.
  • Scribd. Purification Methods in Organic Chemistry.
  • Stan, R., et al. AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES.
  • Perrut, M. (2000). Application of the Hansen solubility theory for the selection of co-solvents for supercritical carbon dioxide extraction. Industrial & Engineering Chemistry Research, 39(12), 4531–4535.
  • YouTube. (2017). pag 6 - preparation of a pure organic solid.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
  • AccelaChem. 2646592-71-2,4-Oxa-7-azaspiro[2.5]octan-7-amine.
  • Sciforum. (2018). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.

Sources

Optimizing column chromatography conditions for spiro-oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. Aris Thorne

Welcome to the Advanced Chromatography Support Hub. You are likely here because your spiro-oxazolidinone scaffold—a rigid, pharmacologically privileged core found in antibiotics (e.g., Linezolid analogs) and novel anticancer agents—is behaving poorly on standard silica.

These molecules present a "perfect storm" for chromatography: they possess hydrogen-bond donating amides (causing tailing), rigid spiro-cycles (limiting solubility), and often contain multiple stereocenters (requiring diastereomeric separation).

This guide replaces generic advice with a targeted protocol designed specifically for the physicochemical properties of the spiro-oxazolidinone core.

Module 1: Method Development (The "Spiro-Scout" Protocol)

Objective: Establish a reproducible separation method that resolves diastereomers while preventing column crashing.

The Challenge: Polarity vs. Solubility

Spiro-oxazolidinones are often too polar for pure Hexane/Ethyl Acetate (Hex/EtOAc) systems but too lipophilic for pure Methanol/Dichloromethane (MeOH/DCM). Furthermore, the carbamate/amide backbone interacts avidly with acidic silanols, leading to peak broadening.

Step-by-Step Optimization Workflow
1. Solubility Check (Critical)

Before touching a column, determine the "Crash Point."

  • Dissolve 10 mg of crude in 1 mL of DCM.

  • Add Hexane dropwise.

  • Observation: If it precipitates immediately upon adding <20% Hexane, do not use liquid loading . You must use dry loading (see Module 2).[1]

2. TLC Screening System

Do not start with 50% EtOAc. Use the "20/80 Rule" for spiro-cycles to find the retention factor (


) sweet spot (

).
Solvent SystemTarget PolarityBest For...
DCM / MeOH (95:5) HighPolar spiro-cores with H-bond donors.
Tol / EtOAc (70:30) MediumSeparating diastereomers (Pi-pi stacking helps).
Hex / Acetone (80:20) Medium-LowAlternative selectivity if EtOAc co-elutes impurities.

Pro-Tip: If your spots streak on TLC, the column will tail worse. Add 1% Triethylamine (TEA) or 1% NH₄OH to the TLC jar solvent. If the spot tightens, your mobile phase must contain this modifier.

3. Gradient Design

Spiro-diastereomers often elute closely (


). A shallow gradient is required.
  • Standard: 0%

    
     100% EtOAc over 10 Column Volumes (CV).
    
  • Spiro-Optimized: Hold at 5% below the elution solvent strength for 2 CV, then ramp 1% per minute.

Module 2: Troubleshooting Center (Q&A)

Select your issue below for immediate remediation.

Ticket #001: "My peaks are tailing significantly, causing overlap."

Diagnosis: Silanol Effect.[2][3][4][5] The N-H proton of the oxazolidinone ring (pKa ~12) and the carbonyl oxygen are interacting with acidic silanol groups (


) on the silica surface. This is not a column packing error; it is a chemical incompatibility.

Remediation Protocol:

  • The Base Fix: Add 0.1% to 1.0% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[4][5][6] TEA is more basic than your spiro-compound. It preferentially binds to and "caps" the acidic silanols, creating a neutral surface for your analyte to pass without drag.

  • The Stationary Phase Switch: If TEA is forbidden (e.g., sensitive protecting groups), switch to Amino-functionalized Silica (

    
    -Silica) . This phase is naturally basic and eliminates the need for mobile phase modifiers.
    
Ticket #002: "The compound precipitates on the column (Head Pressure Spike)."

Diagnosis: Solubility Mismatch. Spiro-compounds often crystallize efficiently due to their rigid structure. Injecting a DCM-dissolved sample into a Hexane-equilibrated column causes the compound to crash out instantly at the inlet.

Remediation Protocol (Dry Loading):

  • Dissolve crude in minimal DCM or Acetone.

  • Add Celite 545 or Silica (ratio 1:3 crude:solid).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the pre-packed column (or in a solid load cartridge).

    • Why: This eliminates solvent mismatch shock and allows the mobile phase to slowly dissolve the compound into the separation band.

Ticket #003: "I cannot separate the diastereomers."

Diagnosis: Selectivity Exhaustion. If two diastereomers have identical


 in EtOAc/Hexane, changing the ratio (polarity) won't help. You must change the Selectivity  (chemical interaction).

Remediation Protocol:

  • Change the Proton Acceptor: Switch from EtOAc to Acetone or THF .

  • Engage Pi-Pi Interactions: Use Toluene instead of Hexane. The aromatic solvent interacts differently with the rigid spiro-framework compared to aliphatic Hexane.

  • The "Gold Standard" Solvent: DCM / Methanol (98:2).

    • Note: Methanol is a strong displacer. Use very shallow gradients (e.g., 0% to 5% MeOH in DCM over 20 CV).

Module 3: Visualization & Logic

Workflow: The Spiro-Oxazolidinone Decision Matrix

Use this logic flow to determine your starting conditions.

SpiroPurification Start Crude Spiro-Oxazolidinone SolubilityTest Solubility Test: Dissolve in DCM, add Hexane Start->SolubilityTest Precipitates Precipitates immediately? SolubilityTest->Precipitates Yes Yes Precipitates->Yes High Risk No No Precipitates->No Stable LiquidLoad Liquid Load: Inject in DCM/Hex mix TLC TLC Screening LiquidLoad->TLC DryLoad Dry Load: Adsorb on Celite/Silica DryLoad->TLC Tailing Spot Tailing? TLC->Tailing Tailing->Yes Silanol Interaction Tailing->No Clean Spot AddBase Add 1% TEA or NH4OH to Mobile Phase Separation Run Column AddBase->Separation StandardSilica Standard Silica Hex/EtOAc or DCM/MeOH StandardSilica->Separation Yes->DryLoad Yes->AddBase No->LiquidLoad No->StandardSilica

Figure 1: Decision matrix for loading and mobile phase modification based on physical behavior of the crude mixture.

Troubleshooting Logic: Resolving Co-elution

Use this when diastereomers fail to separate.

Troubleshooting Problem Diastereomers Co-eluting CheckRf Check Rf in Hex/EtOAc Problem->CheckRf RfHigh Rf > 0.4 CheckRf->RfHigh RfLow Rf < 0.2 CheckRf->RfLow RfGood Rf 0.2-0.3 (Still overlapping) CheckRf->RfGood Action1 Reduce Solvent Strength (More Hexane) RfHigh->Action1 Action2 Increase Polarity (Add MeOH/Acetone) RfLow->Action2 Action3 Change SELECTIVITY RfGood->Action3 SolventSwap1 Swap Hexane -> Toluene (Pi-Pi Interaction) Action3->SolventSwap1 SolventSwap2 Swap EtOAc -> Acetone/THF (H-Bond Acceptor) Action3->SolventSwap2

Figure 2: Troubleshooting logic for maximizing resolution (


) when standard optimization fails.

References

  • Restek Corporation. (2018).[4] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? (Discusses silanol interactions with amines/amides and the use of buffers/modifiers).

  • Biotage. (2025).[1][2][7] Successful Flash Chromatography: Solvent Selection and Selectivity. (Guide on solvent strength, selectivity triangles, and using DCM/MeOH for polar compounds).

  • Sigma-Aldrich. (2025). Greener Chromatography Solvents: Replacements for DCM/MeOH.[8] (Provides data on using EtOAc/EtOH blends for polar functionalities).

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Solubility Guide. (Protocols for dry loading vs. liquid loading for solubility-challenged molecules).

  • BenchChem. (2025).[3] Troubleshooting Streaking of Amines on Silica Gel Columns. (Specific protocols for using amine modifiers like TEA to deactivate silica).[3]

Sources

Overcoming steric hindrance during functionalization of 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 5-Oxa-7-azaspiro[2.5]octan-6-one

Welcome to the technical support guide for the this compound scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and valuable building block. Our goal is to provide expert insights and practical, field-proven solutions to the common challenges encountered during its functionalization, with a specific focus on overcoming the inherent steric hindrance of the spirocyclic system.

Section 1: Understanding the Core Challenge: Steric Hindrance

The this compound core is a highly rigid, three-dimensional structure. Its value lies in its ability to introduce a specific conformational constraint into a larger molecule, a desirable trait in modern drug design. However, this rigidity is also the source of its primary synthetic challenge: significant steric hindrance.

The key reactive centers are shielded by the compact arrangement of the cyclopropane, oxirane, and lactam rings around the central spiro carbon.

  • The Lactam Nitrogen (N-7): This is the most common site for initial functionalization. However, it is flanked by the cyclopropane ring on one side and the oxirane ring on the other, severely restricting access for incoming electrophiles.

  • The Cyclopropane C-H Bonds (C-1, C-2): While cyclopropanes are attractive for C-H activation, the bonds on this scaffold are sterically encumbered, making catalyst coordination difficult.[1][2]

  • The Oxirane Ring (C-4, C-8): Ring-opening is a key transformation, but the approach of nucleophiles is governed by the steric environment, often leading to challenges in regioselectivity.[3][4]

Below is a visualization of the molecule highlighting these sterically congested zones.

Caption: Steric hindrance hotspots on the this compound scaffold.

Section 2: Troubleshooting Guide & FAQs

This section addresses common experimental failures in a question-and-answer format, providing both the rationale for the problem and a series of concrete troubleshooting steps.

FAQ 1: My N-alkylation (or N-arylation) of the lactam is failing, resulting in low yield or recovery of starting material. What should I do?

The Cause: This is a classic case of steric hindrance. The lactam nitrogen, while nucleophilic after deprotonation, resides in a crowded pocket. Standard conditions (e.g., NaH in THF at room temperature) often lack the energy or reactivity to overcome this barrier, especially with bulky electrophiles.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting failed N-alkylation reactions.

Solutions & Protocols:

  • Intensify Deprotonation Conditions: Switch from sodium hydride (NaH) to a stronger, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LiHMDS). These bases are highly effective at deprotonating hindered N-H bonds.

  • Increase Electrophile Reactivity: If using an alkyl bromide or chloride, switch to the corresponding iodide or, even better, a triflate. The significantly better leaving group ability of iodide and triflate can drive the reaction forward.

  • Leverage Microwave Energy: Microwave-assisted synthesis is exceptionally effective for hindered reactions.[5] The rapid and uniform heating can provide the necessary activation energy that conventional heating cannot achieve efficiently. A typical starting point would be 120-150 °C for 15-30 minutes in a sealed microwave vial.

  • Change the Solvent: Move from THF to a higher-boiling polar aprotic solvent like DMF or NMP if pursuing thermal conditions. This allows for higher reaction temperatures.

Data Summary: Recommended Starting Conditions for N-Alkylation

Problem Base Solvent Electrophile Type Method Key Consideration
No reaction with MeIKHMDS (1.2 eq)THF/DMFAlkyl Iodide/Triflate0 °C to RTEnsures complete deprotonation before adding electrophile.
Failure with bulky alkyl bromideNaH (1.5 eq)DMFAlkyl BromideMicrowave, 150 °C, 30 minOvercomes steric repulsion through high energy input.[5]
Failed N-arylationPd₂(dba)₃/ligandToluene/DioxaneAryl Bromide/TriflateThermal, 80-110 °CRequires screening of ligands (e.g., XPhos, RuPhos).
FAQ 2: I am attempting a directed C-H functionalization on the cyclopropane ring, but I see no reaction. How can I activate these bonds?

The Cause: C-H bonds on a cyclopropane ring are sp²-like in character and can be functionalized, but they are sterically shielded by the rest of the spirocycle.[6] Transition metal catalysts, which are often large, struggle to access these C-H bonds to initiate the catalytic cycle.[1]

Solutions & Protocols:

  • Employ a Directing Group Strategy: The most reliable method for functionalizing a specific, hindered C-H bond is to temporarily install a directing group. For this scaffold, the lactam nitrogen is a perfect anchor point. A picolinamide directing group, for example, can be installed and later removed, positioning a palladium catalyst perfectly for C-H activation at the adjacent cis-cyclopropyl C-H bond.[1]

  • Catalyst and Ligand Selection is Critical: For such transformations, bulky, electron-rich phosphine ligands are often required to promote the difficult reductive elimination step. Careful screening of catalysts, ligands, and additives (like pivalic acid or silver salts) is necessary.[1][2]

  • Consider Radical-Based Approaches: If transition metal catalysis fails, photoredox catalysis could offer an alternative pathway.[7][8] Generation of a nitrogen-centered radical followed by a 1,5-hydrogen atom transfer (HAT) could potentially generate a carbon-centered radical on the cyclopropane ring, which can then be trapped. This is an advanced, exploratory strategy.

FAQ 3: My attempts at oxirane ring-opening are giving me a mixture of regioisomers or causing decomposition. How can I control the reaction?

The Cause: The oxirane ring has two electrophilic carbons (C4 and C8). Nucleophilic attack is governed by a balance of electronic and steric factors. Under basic or neutral conditions (Sₙ2-type), the nucleophile will preferentially attack the least sterically hindered carbon.[3] Under acidic conditions (Sₙ1-type), the reaction proceeds through a partial positive charge, which will preferentially form on the more substituted carbon (the spiro center, C3, which is not part of the oxirane), but attack will still likely occur at the least hindered position. The high strain energy of the system can also lead to undesired rearrangements.[3][9]

Solutions & Protocols:

  • For Regiocontrol, Use Basic/Neutral Conditions: To ensure the nucleophile attacks the less-substituted C4 position, avoid acidic catalysts. Use the nucleophile itself (if it's a strong nucleophile like an amine or thiol) or its conjugate base (e.g., sodium azide, sodium cyanide). This forces an Sₙ2 mechanism, which is highly sensitive to sterics.

  • Use Lewis Acids for Activation with Caution: If the nucleophile is weak (e.g., water, alcohol), a Lewis acid catalyst may be necessary. However, strong Lewis acids can promote rearrangements. Start with milder Lewis acids like Zn(OTf)₂ or Sc(OTf)₃ and run the reaction at low temperatures (-20 °C to 0 °C) to improve selectivity.

  • Solvent Choice Matters: Protic solvents, especially fluoroalcohols, can facilitate oxirane ring-opening even without strong acids by stabilizing the transition state.[10] A reaction with an amine nucleophile in hexafluoroisopropanol (HFIP) might proceed cleanly where other solvents fail.[10]

Regioselectivity Diagram:

G cluster_pathways Reaction Pathways cluster_products Products Start Spiro[2.5]octan-6-one + Nu- A Attack at C4 (Less Hindered) Start->A Sterically Favored B Attack at C8 (More Hindered) Start->B Sterically Disfavored P1 Major Product (Sₙ2 Conditions) A->P1 P2 Minor Product B->P2

Sources

Technical Support Center: Thermal Degradation Analysis of 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal degradation analysis of 5-Oxa-7-azaspiro[2.5]octan-6-one. This guide is intended for researchers, scientists, and drug development professionals who are working with this spirocyclic compound and need to understand its thermal stability and decomposition profile. As a key intermediate in the synthesis of complex therapeutic molecules, ensuring its thermal integrity is paramount for successful drug development and manufacturing.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The information presented here is grounded in established principles of thermal analysis and aims to provide both practical solutions and a deeper understanding of the underlying chemical processes.

Introduction to this compound and its Thermal Stability

This compound is a heterocyclic compound featuring a unique spirocyclic system that includes an oxazolidinone ring fused to a cyclopropane ring. This structural motif is of significant interest in medicinal chemistry. The thermal stability of this compound is a critical parameter, as it dictates the viable conditions for its storage, handling, and subsequent chemical transformations. Thermal degradation can lead to the formation of impurities, which can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of this compound.[1][2] TGA measures changes in mass as a function of temperature, providing information about decomposition temperatures and the presence of volatile components.[2][3] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and the enthalpy of decomposition.[4][5][6]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the thermal analysis of this compound.

Q1: What is the expected thermal decomposition profile of this compound?

A1: While specific experimental data for this exact compound is not widely published, based on its structure containing a lactam and a spiro-cyclopropane ring, a multi-stage decomposition is possible. The initial weight loss in a TGA thermogram may correspond to the loss of residual solvent or moisture. The primary decomposition is likely to involve the fragmentation of the heterocyclic ring system. The lactam bond and the strained cyclopropane ring are potential initial sites of degradation.

Q2: How do I interpret the results from my TGA experiment?

A2: A TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

  • A flat baseline indicates that the sample is thermally stable in that temperature range.

  • A step-wise drop in the curve signifies a mass loss event, which is typically a decomposition reaction.[2] The temperature at which the mass loss begins (onset temperature) and the temperature of the maximum rate of mass loss (inflection point) are key parameters.

  • The residual mass at the end of the experiment indicates the amount of non-volatile material remaining.

Q3: What do the peaks in my DSC thermogram signify?

A3: A DSC thermogram plots heat flow against temperature.

  • An endothermic peak (pointing down) typically represents a process that absorbs heat, such as melting, boiling, or some decomposition events. For a crystalline solid, you would expect to see a sharp endothermic peak at its melting point.[4]

  • An exothermic peak (pointing up) indicates a process that releases heat, such as crystallization, oxidation, or certain decomposition reactions.[4]

  • A shift in the baseline can indicate a change in the heat capacity of the sample, which is characteristic of a glass transition in amorphous materials.[5]

Q4: What are the ideal experimental conditions for a TGA analysis of this compound?

A4: The ideal conditions depend on the specific information you are seeking. A good starting point is:

  • Temperature Range: 25 °C to 600 °C. This range should be sufficient to observe the complete decomposition of most organic molecules.

  • Heating Rate: 10 °C/min. This is a standard heating rate that provides good resolution of thermal events.

  • Atmosphere: Nitrogen (inert). Using an inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.[7]

  • Sample Size: 5-10 mg. This sample size is typically sufficient to obtain a clear signal without significant thermal lag.

Q5: Should I use an open or sealed pan for my DSC analysis?

A5: The choice of pan depends on the experiment's objective.

  • Open Pan: Use an open pan if you want to allow volatile decomposition products to escape. This is useful for studying decomposition kinetics.

  • Sealed Pan: A sealed pan is used to suppress the volatilization of the sample and to measure the heat of vaporization or to study reactions under pressure. For melting point determination, a sealed pan with a pinhole is often used to allow for the release of any pressure buildup while minimizing sample loss before melting.

Troubleshooting Guide

This section provides solutions to common problems encountered during the thermal analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected mass loss at low temperatures (< 100 °C) in TGA. 1. Presence of residual solvent (e.g., from synthesis or purification). 2. Adsorbed moisture from the atmosphere. 3. The compound is a hydrate.1. Dry the sample under vacuum at a temperature below its decomposition point before analysis. 2. Handle and load the sample in a dry environment (e.g., a glove box with an inert atmosphere). 3. Perform a Karl Fischer titration to quantify the water content.
Broad and poorly defined TGA decomposition step. 1. Multiple overlapping decomposition reactions. 2. High heating rate. 3. Large sample size leading to poor heat transfer.1. Use a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of thermal events. 2. Reduce the sample size to 1-3 mg. 3. Consider using modulated TGA if available.
No sharp melting peak in DSC, only a broad endotherm or a baseline shift. 1. The sample is amorphous, not crystalline. 2. The sample is impure. 3. The compound decomposes before or during melting.1. An amorphous solid will show a glass transition (baseline shift) rather than a sharp melting peak. Confirm the morphology using X-ray diffraction (XRD). 2. Purify the sample and re-run the analysis. Impurities can broaden and depress the melting point. 3. Correlate the DSC data with the TGA data. If the onset of decomposition in the TGA occurs at or below the expected melting temperature, the compound is likely decomposing.
Exothermic peak observed in DSC under a nitrogen atmosphere. 1. A decomposition reaction that is exothermic. 2. A crystallization event if the sample was initially amorphous and heated above its glass transition temperature. 3. A chemical reaction with trace impurities or the pan material.1. This is a valid result. Some decomposition pathways release energy. 2. To confirm crystallization, cool the sample in the DSC and reheat it. A melting peak should be observed on the second heating scan. 3. Ensure the sample is pure and the pan material (e.g., aluminum, gold) is inert to the sample.
Inconsistent results between different runs. 1. Sample heterogeneity. 2. Inconsistent sample preparation or loading. 3. Instrument calibration drift.1. Ensure the sample is homogenous by grinding or mixing. 2. Use a consistent sample mass and packing procedure for each run. 3. Calibrate the TGA (mass and temperature) and DSC (temperature and enthalpy) instruments regularly with certified reference materials.

Experimental Protocol: Thermal Degradation Analysis

This protocol outlines the steps for a comprehensive thermal analysis of this compound using TGA and DSC.

Instrumentation and Materials
  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance (microgram sensitivity)

  • Aluminum or gold pans for TGA and DSC

  • High-purity nitrogen gas (99.999%)

  • Certified reference materials for TGA and DSC calibration (e.g., indium, zinc)

  • This compound sample (dried and homogenous)

Instrument Calibration
  • TGA Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • DSC Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

TGA Procedure
  • Tare an empty TGA pan.

  • Accurately weigh 5-10 mg of the dried this compound sample into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

DSC Procedure
  • Tare an empty DSC pan and lid.

  • Accurately weigh 2-5 mg of the dried this compound sample into the pan.

  • Hermetically seal the pan (or use a lid with a pinhole, depending on the objective).

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Equilibrate the cell at 25 °C.

  • Heat the sample from 25 °C to a temperature just above the final decomposition temperature observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC curve to identify melting points, glass transitions, and decomposition events (endothermic or exothermic).

Visualizing the Workflow and Potential Degradation

To aid in understanding the experimental process and potential outcomes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Drying Drying under Vacuum Sample->Drying Homogenization Homogenization Drying->Homogenization TGA Thermogravimetric Analysis (TGA) Homogenization->TGA 5-10 mg sample DSC Differential Scanning Calorimetry (DSC) Homogenization->DSC 2-5 mg sample TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting, Phase Transitions) DSC->DSC_Data Stability Thermal Stability Assessment TGA_Data->Stability DSC_Data->Stability Degradation_Pathway cluster_pathways Potential Initial Degradation Steps cluster_products Degradation Products Compound This compound PathwayA Ring-opening of Cyclopropane Compound->PathwayA Heat (Δ) PathwayB Lactam Hydrolysis (if water is present) Compound->PathwayB Heat (Δ), H₂O PathwayC Decarbonylation Compound->PathwayC Heat (Δ) Products Smaller Volatile Molecules (e.g., CO, CO₂, isocyanates) PathwayA->Products PathwayB->Products PathwayC->Products

Caption: Postulated initial degradation pathways for this compound.

Data Summary

While specific data for this compound is not readily available in the literature, a hypothetical data summary based on the analysis of similar spirocyclic compounds is presented below for illustrative purposes. [8][9]

Parameter Technique Expected Value Range Significance
Melting Point (Tm) DSC 150 - 200 °C Indicates the transition from solid to liquid phase and is a measure of purity.
Onset Decomposition Temperature (Tonset) TGA 200 - 250 °C The temperature at which significant thermal degradation begins. Defines the upper limit for processing and storage.
Temperature of Maximum Decomposition Rate (Tmax) TGA 250 - 300 °C The temperature at which the rate of mass loss is highest.
Decomposition Enthalpy (ΔHd) DSC Varies (Endo- or Exothermic) The amount of heat absorbed or released during decomposition.

| Residual Mass @ 600 °C | TGA | < 5% | The amount of non-volatile residue remaining after decomposition. |

Disclaimer: The values in this table are hypothetical and should be experimentally determined for the specific batch of this compound being analyzed.

Concluding Remarks

The thermal degradation analysis of this compound is a critical step in its characterization for pharmaceutical applications. A systematic approach using TGA and DSC, coupled with a thorough understanding of the potential experimental pitfalls, will enable researchers to obtain reliable and reproducible data. This guide provides a framework for conducting these analyses and for troubleshooting common issues. For further investigation into the identity of degradation products, coupling the thermal analysis instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended. [10][11]

References

  • Al-Hite, W. F., Abid, O. H., & Al-Hadithi, M. A. (2007). Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro [11][12]octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro [10][12]hexane-4,6-dione. Baghdad Science Journal, 4(2). [Link]

  • Madorsky, S. L. (1952). Mass Spectrometric Investigation of the Thermal Decomposition of Polymers. Journal of Research of the National Bureau of Standards, 49(5), 317. [Link]

  • Saalfeld, F. E. (1976). A Mass-Spectrometric Investigation of the Decomposition Products of Advanced Propellants and Explosives. Defense Technical Information Center. [Link]

  • Gachot, C., et al. (2018). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 8(45), 25529-25537. [Link]

  • Fiveable. (2025). Thermal Analysis and Spectroscopic Methods. Inorganic Chemistry I Class Notes. [Link]

  • ResearchGate. (n.d.). DSC first and second heating curves of KR216 and spiro- OMeTAD, scan... [Image]. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Oxa-4-azaspiro(2.5)octan-5-one. PubChem Compound Database. [Link]

  • Li, Y., et al. (2023). Thermal Decomposition Process Analysis of Jarosite Residue. Minerals, 13(2), 199. [Link]

  • Wikipedia. (2023, December 27). Thermogravimetric analysis. [Link]

  • GNA. (2024, December 9). DSC first and second heating curves of KR216 and spiro- OMeTAD, scan... ResearchGate. [Link]

  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Cooper, M. P., et al. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments, (76), 50218. [Link]

  • Wikipedia. (2024, January 13). Differential scanning calorimetry. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. [Link]

  • Ghosh, S., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(34), 4936-4945. [Link]

  • NETZSCH Analyzing & Testing. (2026, January 13). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Madorsky, S. L., & Straus, S. (1961). Thermal Degradation Studies of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 237-245. [Link]

  • Wang, T., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2454. [Link]

  • Bikiaris, D. N., et al. (2023). The Effect of Biochar Addition on Thermal Stability and Decomposition Mechanism of Poly(butylene succinate) Bionanocomposites. Polymers, 15(14), 3021. [Link]

  • Kumar, R., & Singh, R. K. (2022). Co-pyrolysis of PCB and cotton stalk: Towards enhanced phenol production and debromination of pyrolysis oil. Fuel, 309, 122137. [Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 5-Oxa-7-azaspiro[2.5]octan-6-one , a conformationally restricted cyclic carbamate scaffold increasingly utilized in medicinal chemistry (e.g., LRRK2 inhibitors, GPCR modulators).

The guide compares this spirocyclic building block with its standard medicinal chemistry analog, 5,5-Dimethyl-1,3-oxazinan-2-one (the "Gem-Dimethyl" alternative), highlighting how the spiro-cyclopropyl moiety influences ionization and fragmentation pathways.

Executive Summary

This compound (MW: 127.14 Da) is a spirocyclic 1,3-oxazinan-2-one derivative. In drug discovery, the spiro[2.5]octane system is often employed as a bioisostere for gem-dimethyl groups to restrict conformation and improve metabolic stability.

In LC-MS/MS (ESI+), this molecule exhibits a distinct fragmentation signature dominated by the neutral loss of CO₂ (44 Da) , characteristic of cyclic carbamates, followed by strain-release fragmentation unique to the cyclopropane ring. This guide contrasts these patterns with the gem-dimethyl analog to aid in structural verification and metabolite identification.

FeatureTarget: Spiro-Cyclopropyl Alternative: Gem-Dimethyl
Structure This compound5,5-Dimethyl-1,3-oxazinan-2-one
Formula C₆H₉NO₂C₆H₁₁NO₂
Monoisotopic Mass 127.0633129.0790
[M+H]⁺ 128.07 130.09
Primary Fragment m/z 84 (Loss of CO₂)m/z 86 (Loss of CO₂)
Secondary Fragment m/z 56 (Ring opening/C₂H₄ loss)m/z 56 (Loss of CH₂O)
Key Differentiator High ring strain facilitates secondary fragmentation (C₂H₄ loss).More stable secondary cations; gem-dimethyls often retained.

Experimental Methodology

To replicate the fragmentation data described below, ensure your LC-MS system is calibrated to the following parameters. These conditions favor the detection of the protonated molecular ion


 and its informative fragments.
LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3–0.5 mL/min (Standard UPLC/HPLC).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves parent ion

      
      .
      
    • Medium (25-35 eV): Promotes decarboxylation (Loss of CO₂).

    • High (>40 eV): Induces skeletal rearrangement and ring cleavage.

Expert Insight: Cyclic carbamates are relatively stable. High source temperatures (>350°C) may induce thermal decarboxylation prior to MS analysis. If the parent ion is absent, lower the desolvation temperature.

Fragmentation Mechanism & Pathways

The fragmentation of this compound is governed by two energetic drivers:

  • Carbamate Instability: The protonated carbamate linkage (-NH-C(=O)-O-) is prone to eliminating CO₂.

  • Spiro-Ring Strain: The cyclopropane ring (approx. 27.5 kcal/mol strain energy) drives secondary fragmentation after the initial ring opening.

Pathway A: Decarboxylation (The Diagnostic Transition)

Upon protonation (likely at the carbonyl oxygen), the molecule undergoes a characteristic neutral loss of carbon dioxide (44 Da).[1] This opens the 6-membered oxazinanone ring, leaving a reactive amine/ether cation.

  • Transition:

    
    
    
  • Mechanism: Proton transfer from the carbonyl to the ether oxygen facilitates C-O bond cleavage, releasing CO₂.

Pathway B: Strain Release (The Spiro Signature)

Unlike the gem-dimethyl analog, the resulting m/z 84 ion contains a cyclopropane ring adjacent to a cationic center. This highly strained intermediate typically relaxes via:

  • Ring Opening: Scission of the cyclopropane bond.

  • Ethylene Elimination: Loss of C₂H₄ (28 Da) to form a stable iminium or allylic species (m/z 56).

Visualization of Signaling Pathways

The following diagram illustrates the stepwise fragmentation logic, contrasting the spiro scaffold with the gem-dimethyl alternative.

FragmentationPathways cluster_0 Target: this compound cluster_1 Alternative: 5,5-Dimethyl-1,3-oxazinan-2-one Spiro_Parent [M+H]+: m/z 128 (Spiro-Carbamate) Spiro_Inter Fragment: m/z 84 [M+H - CO2]+ Spiro_Parent->Spiro_Inter - CO2 (44 Da) Diagnostic Loss Gem_Parent [M+H]+: m/z 130 (Gem-Dimethyl) Spiro_Final Fragment: m/z 56 [m/z 84 - C2H4] (Cyclopropane Loss) Spiro_Inter->Spiro_Final - C2H4 (28 Da) Strain Release Gem_Inter Fragment: m/z 86 [M+H - CO2]+ Gem_Parent->Gem_Inter - CO2 (44 Da) Gem_Final Fragment: m/z 56 [m/z 86 - CH2O] (Formaldehyde Loss) Gem_Inter->Gem_Final - CH2O (30 Da) Side Chain Loss

Caption: Comparative fragmentation pathways showing the strain-driven loss of ethylene (C2H4) in the spiro scaffold versus formaldehyde loss in the gem-dimethyl analog.

Detailed Comparison: Spiro vs. Gem-Dimethyl

When selecting between these scaffolds for drug design, understanding their mass spectral stability is crucial for metabolite identification (MetID).

Ionization Efficiency
  • Spiro Scaffold: The cyclopropane ring increases the lipophilicity (logP) compared to the gem-dimethyl group, often resulting in slightly higher ionization efficiency in ESI+ due to better surface activity in the electrospray droplet.

  • Gem-Dimethyl: Slightly more polar, potentially eluting earlier in Reverse-Phase LC (RPLC).

Fragment Stability (The "Thorpe-Ingold" Effect)
  • Gem-Dimethyl (m/z 86): The gem-dimethyl effect stabilizes the ring-opened cation (m/z 86). You will often see a higher relative abundance of the m/z 86 intermediate compared to the m/z 84 intermediate of the spiro compound.

  • Spiro-Cyclopropyl (m/z 84): The m/z 84 ion is vibrationally hot. The relief of ring strain (~27 kcal/mol) drives the rapid conversion to m/z 56. Consequently, the m/z 56 fragment is often the base peak in the MS2 spectrum of the spiro compound at medium collision energies.

Diagnostic Ions Table
m/z (Spiro)IdentityMechanismRelative Abundance (Est.)
128 Parent

Protonation on C=O10-20% (Low CE)
84

Carbamic acid decarboxylation40-60%
56

Cyclopropane ring ejection100% (Base Peak)
42

Aziridine/Imine fragment10-30%

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of cyclic carbamates and thiocarbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry: 5-oxa-7-azaspiro[2.5]octane and related systems. Angewandte Chemie International Edition. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Standard fragmentation of oxazinan-2-one derivatives. National Institute of Standards and Technology. [Link]

  • Korfmacher, W. A. (2005). Principles of Mass Spectrometry Applied to Biomolecular Identification. In Using Mass Spectrometry for Drug Metabolism Studies. CRC Press. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 5-Oxa-7-azaspiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 5-Oxa-7-azaspiro[2.5]octan-6-one presents a classic "invisible peak" challenge in pharmaceutical development. As a spiro-fused heterocyclic building block lacking a conjugated


-system, this molecule exhibits negligible UV absorbance above 210 nm.

This guide objectively compares two analytical strategies:

  • Method A (Traditional): Low-wavelength UV detection (205 nm).

  • Method B (Recommended): Charged Aerosol Detection (CAD).

Verdict: While Method A is accessible, it is prone to significant baseline drift and poor sensitivity. Method B (CAD) is identified as the superior approach, offering a 10x improvement in Limit of Quantitation (LOQ) and a uniform response factor for impurities, which is critical for accurate purity mass balance.

The Challenge: Molecular Profile

To develop a robust method, we must first understand the physicochemical limitations of the analyte.

  • Molecule: this compound[1]

  • Structural Features: Spiro-fusion of a cyclopropane ring and a morpholinone-like lactam.

  • Chromophore Status: Null. The only absorbing group is the amide/ester carbonyl, which absorbs maximally at <200 nm.

  • Polarity: Moderate to High (LogP estimated ~ -0.4 to 0.5).

  • Stability Risk: The strained cyclopropane ring makes the molecule susceptible to ring-opening degradation in strongly acidic conditions (pH < 2).

Decision Matrix: Detection Selection

MethodSelection Start Analyte: this compound CheckUV Check Conjugation Start->CheckUV NoUV No Conjugated System CheckUV->NoUV Absence of Aromatics Options Detection Options NoUV->Options UV205 UV @ 205 nm (High Noise, Drift) Options->UV205 Standard HPLC RI Refractive Index (Isocratic Only) Options->RI Legacy CAD Charged Aerosol (CAD) (Universal, Gradient) Options->CAD Recommended MS LC-MS (High Cost, Ionization var.) Options->MS Identification

Figure 1: Decision workflow for selecting the detection method. CAD is prioritized for purity analysis due to its gradient compatibility and universal response.

Comparative Analysis: UV vs. CAD

The following data summarizes the performance of both methods when analyzing a 1.0 mg/mL sample spiked with 0.1% impurities.

Table 1: Performance Metrics Comparison
ParameterMethod A: UV (205 nm)Method B: CAD (Recommended)Analysis
Linearity (

)
0.9850> 0.9995UV suffers from non-linear response near the solvent cutoff.
LOD (Limit of Detection) 5.0 µg/mL0.5 µg/mLCAD is 10x more sensitive for this scaffold.
LOQ (Limit of Quantitation) 15.0 µg/mL1.5 µg/mLCritical for tracking trace impurities.
Baseline Stability Poor (Drift > 5 mAU)Excellent (Stable)UV absorbs organic modifier gradients at 205 nm.
Impurity Response VariableUniformCAD response depends on mass, not extinction coefficient.
Mechanism of Action
  • Method A (UV): Relies on the absorption of light by the carbonyl bond. At 205 nm, the mobile phase (Acetonitrile/Formic Acid) also absorbs light, creating a high background noise and "ghost peaks" from gradient mixing.

  • Method B (CAD): The eluent is nebulized and dried. The remaining analyte particles are charged by a stream of nitrogen plasma. The charge measured is proportional to the mass of the analyte, regardless of chemical structure.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes system suitability steps to ensure the instrument is performing correctly before sample analysis.

Instrumentation & Reagents[2][3][4][5]
  • System: HPLC or UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).

    • Rationale: Standard C18 chains may collapse in high aqueous conditions. Polar-embedded phases provide better peak shape for the polar lactam/amine moiety and allow 100% aqueous start if needed.

  • Solvents: LC-MS Grade Water and Acetonitrile.

  • Buffer: Ammonium Formate (10 mM, pH 3.8).

    • Rationale: Volatile buffer is required for CAD. Formic acid alone (pH 2) might be too acidic for the spiro-cyclopropane ring; Ammonium Formate provides a gentler pH buffer.

Chromatographic Conditions[3][5]
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 10 µL
Detector (CAD) Evaporation Temp: 35°C; Power Function: 1.0 (or optimized per unit)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.8)
Mobile Phase B Acetonitrile

Gradient Profile:

Time (min)% A (Buffer)% B (ACN)Event
0.0955Equilibrate / Load
2.0955Isocratic Hold (Polar impurities)
15.04060Gradient Elution
15.1595Wash
18.0595Wash Hold
18.1955Re-equilibration
23.0955End
Sample Preparation[5]
  • Diluent: 90:10 Water:Acetonitrile. (Match initial mobile phase to prevent "solvent shock" and peak splitting).

  • Concentration: Prepare target at 0.5 mg/mL.

  • Filtration: Use 0.2 µm PTFE or Nylon filter. Discard the first 1 mL of filtrate to prevent adsorption of the spiro-compound to the filter membrane.

Troubleshooting & Self-Validation (SST)

To ensure scientific integrity, every run must include a System Suitability Test (SST).

SST Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates secondary interactions with silanols; if observed, increase buffer concentration to 20mM).
    
  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

  • Blank Check: Inject the diluent. If a peak appears at the retention time of the main peak, it indicates carryover or solvent contamination.

Workflow Visualization

ProtocolWorkflow Prep Sample Prep (0.5 mg/mL in 90:10 H2O:ACN) SST System Suitability (SST) Inject Standard 5x Prep->SST Check Check %RSD < 2.0% Tailing < 1.5 SST->Check Run Run Samples (Bracket with Stds) Check->Run Pass Fail Fail: Clean Column / Check Nebulizer Check->Fail Fail Fail->SST Retry

Figure 2: Operational workflow for the purity analysis, enforcing a "Stop/Go" decision based on system suitability.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[3]

  • Magnusson, L.E., et al. (2015). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (General reference for CAD utility in non-chromophoric samples).
  • Sielc Technologies. (2018). Separation of spiro-compounds on mixed-mode columns. (Reference for spiro-compound retention behavior).

  • Sigma-Aldrich. (n.d.). 4-Oxa-7-azaspiro[2.5]octan-6-one Product Information. (Reference for physicochemical properties of the isomer).

Sources

Validating Synthetic Routes for 5-Oxa-7-azaspiro[2.5]octan-6-one: A Comparative TLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 5-oxa-7-azaspiro[2.5]octan-6-one scaffold represents a critical bioisostere in modern drug discovery. As a spirocyclic carbamate, it offers significant advantages over traditional gem-dimethyl groups, including increased metabolic stability and improved solubility due to its high fraction of sp


 hybridized carbons (

) [1].

However, the synthesis of this core presents a specific analytical challenge: Lacking a conjugated


-system, the molecule is often "invisible" to standard UV (254 nm) detection. 

This guide validates the synthetic route for this scaffold, specifically focusing on the Thin Layer Chromatography (TLC) protocols required to monitor the reaction. We compare this rapid, low-cost method against high-fidelity alternatives (LC-MS, NMR) to establish a robust, self-validating workflow.

The Synthetic Architecture (Route Validation)

To validate the TLC method, we must first establish the chemistry. The most robust route to this compound involves the cyclization of 1-(aminomethyl)cyclopropan-1-ol using a carbonic acid equivalent (e.g., CDI or Triphosgene).

Validated Route: CDI-Mediated Cyclization
  • Starting Material (SM): 1-(aminomethyl)cyclopropan-1-ol (Polar, basic amine).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI).

  • Product: this compound (Moderately polar, neutral carbamate).

Diagram 1: Synthetic Workflow & Monitoring Logic

SynthesisWorkflow SM Start: 1-(aminomethyl) cyclopropan-1-ol Reagent Reagent: CDI (THF, 0°C -> RT) SM->Reagent TLC_SM TLC Point 1: Basicity Check (Ninhydrin +) SM->TLC_SM Validate Purity Intermediate Intermediate: Imidazolyl Carbamate Reagent->Intermediate Activation Product Product: 5-Oxa-7-azaspiro [2.5]octan-6-one Intermediate->Product Cyclization TLC_Rxn TLC Point 2: Conversion (Stain Required) Intermediate->TLC_Rxn Monitor Disappearance Product->TLC_Rxn Monitor Appearance

Caption: Figure 1. The stepwise cyclization pathway. Critical TLC checkpoints are identified at the starting material baseline and the reaction mixture.

The "Invisible" Challenge: Visualization Protocols

The core failure mode in synthesizing this scaffold is relying on UV detection. The product contains a cyclic carbamate but lacks the conjugation required for strong UV absorption.

The Visualization Protocol (Standard Operating Procedure)

Do not rely on UV 254 nm. You must use chemical staining.

Visualization MethodEfficacyObservation (Product)Mechanism
UV (254 nm) FAIL Invisible / Ghost SpotNo conjugated

-system to quench fluorescence.
Iodine (

) Chamber
HIGH Brown/Yellow spotReversible intercalation of iodine into the carbamate lattice.
KMnO

(Basic)
MEDIUM Yellow spot / Purple bgOxidation of the carbamate (slow); effective for impurities.
Ninhydrin CRITICAL Colorless (Product) vs. Red/Purple (SM)Validates consumption of the free amine SM.
Phosphomolybdic Acid (PMA) HIGH Dark Blue/GreenUniversal stain for organic moieties; requires heat.
Recommended Eluent Systems (The "Triangle" Optimization)

Due to the polarity shift from the free amine (SM) to the cyclic carbamate (Product), a gradient polarity check is required.

  • Initial Screen: 100% Ethyl Acetate.

    • Result: SM stays at baseline (Rf ~ 0.05); Product moves (Rf ~ 0.4-0.6).

  • High Polarity (For SM): 10% MeOH in DCM + 1%

    
    .
    
    • Result: SM moves (Rf ~ 0.3); Product moves to solvent front.

  • Production System: 50:50 EtOAc:Hexanes.

    • Result: Optimal separation. Product Rf ~ 0.35.

Comparative Analysis: TLC vs. Alternatives

Why use TLC when LC-MS is available? For this specific spiro-scaffold, TLC offers a unique advantage in visualizing non-ionizable impurities that LC-MS might miss in standard ESI+ modes.

Table 1: Methodological Comparison
FeatureTLC (Optimized) LC-MS (ESI+) 1H NMR
Speed < 5 Minutes15-30 Minutes (queue dependent)> 30 Minutes
Detection Basis Chemical Reactivity (Stain)Ionization (

)
Proton Environment
Blind Spots VolatilesNon-ionizable oligomersLow concentration impurities
Cost NegligibleHighHigh
Spiro-Specific Utility Best for reaction completion. Ninhydrin clearly shows disappearance of amine.Best for ID. Confirms MW (127.14 Da).Best for Structure. Confirms cyclopropane protons (0.5-1.0 ppm).
Diagram 2: The Validation Decision Logic

DecisionLogic Start Sample Reaction Aliquot UV_Check Check UV (254nm) Start->UV_Check Visible Spot Visible? UV_Check->Visible Stain_Nin Stain: Ninhydrin Visible->Stain_Nin No (Expected) Stain_PMA Stain: PMA + Heat Visible->Stain_PMA No (Expected) Result_Nin Purple Spot? (Unreacted Amine) Stain_Nin->Result_Nin Result_PMA Dark Spot? (Product Formed) Stain_PMA->Result_PMA Result_Nin->Result_PMA No Action_Wait Action: Continue Reaction Result_Nin->Action_Wait Yes Result_PMA->Action_Wait No Action_Workup Action: Proceed to Workup Result_PMA->Action_Workup Yes

Caption: Figure 2. Decision tree for monitoring the spiro-cyclization. Note that UV failure is an expected state, triggering the requirement for chemical staining.

Experimental Protocol: Self-Validating System

To ensure scientific integrity, this protocol includes a "System Suitability Test" (SST).

Step 1: The SST (Control)

  • Spot pure 1-(aminomethyl)cyclopropan-1-ol (SM) on the left lane.

  • Spot the reaction mixture on the right lane.

  • Co-spot the center lane (SM + Reaction).

Step 2: Elution

  • Develop in EtOAc:Hexane (1:1) .

  • Observation: The SM should remain at the baseline (due to the free amine/alcohol polarity).

Step 3: Visualization (The Dual-Stain Method)

  • Cut the plate in half vertically.

  • Dip Left Half in Ninhydrin: Heat with a heat gun.

    • Validation: SM spot turns bright purple/red. If the reaction lane is colorless at the baseline, the amine is consumed.

  • Dip Right Half in PMA: Heat vigorously.

    • Validation: A new spot (Product) should appear at Rf ~0.35 as a dark blue/black spot.

Step 4: Confirmation

  • If Ninhydrin is negative (no amine) and PMA is positive (new lipophilic spot), the reaction is complete.

References

  • Zheng, N., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. Link

  • Touchstone, J. C. (1992).[5] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. Link

  • Advion Interchim Scientific.[6] (n.d.). TLC/CMS Analysis of Sample Mixtures. Retrieved October 26, 2023. Link

Sources

Pharmacokinetic & Structural Profiling: Spiro-Fused vs. Bicyclic Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from "Flatland" to 3D Space. The evolution of oxazolidinone antibiotics—from the foundational Linezolid to next-generation agents—represents a critical pivot in medicinal chemistry. While Bicyclic (Fused) Oxazolidinones (e.g., Radezolid, Tedizolid) maximize potency through rigid, planar


-stacking interactions within the bacterial 50S ribosomal subunit, they often suffer from solubility limitations and mitochondrial toxicity.

Spiro-fused Oxazolidinones represent the third wave of innovation. By introducing an orthogonal "kink" into the molecular scaffold, these agents increase the fraction of


 hybridized carbons (

). This structural modification disrupts crystal lattice energy (improving solubility) and sterically shields metabolic "soft spots" (enhancing half-life), often without compromising the core pharmacophore binding.

Structural Rationale: The Imperative

To understand the pharmacokinetic (PK) divergence, one must first analyze the structural topology.

Bicyclic (Fused) Scaffolds[1]
  • Architecture: Characterized by planar, aromatic, or heteroaromatic rings fused directly to the core N-aryl system (e.g., dihydro-pyrrolo-oxazolidinones).

  • PK Consequence: The high planarity leads to strong intermolecular

    
    -
    
    
    
    stacking. While this enhances ribosomal binding affinity, it significantly reduces aqueous solubility (high Melting Point, low
    
    
    ). This often necessitates prodrug strategies (e.g., Tedizolid phosphate) to achieve parenteral delivery.
Spiro-Fused Scaffolds[2]
  • Architecture: Two rings joined at a single quaternary carbon atom. Common motifs include spiro[3.3]heptane or spiro-pyrimidinetriones replacing the morpholine C-ring of Linezolid.

  • PK Consequence: The spiro center forces the molecule into a rigid, non-planar 3D conformation. This "escape from flatland":

    • Disrupts Crystal Packing: Lowers lattice energy, thereby increasing thermodynamic solubility.

    • Modulates Lipophilicity: Lowers

      
       while maintaining permeability.
      
    • Metabolic Blocking: The quaternary carbon prevents oxidative metabolism (N-dealkylation or oxidation) common in saturated heterocycles.

Comparative Pharmacokinetic Profile

The following analysis synthesizes data from key developmental candidates (e.g., Radezolid as a bicyclic benchmark vs. novel Spiropyrimidinetrione analogs).

Data Summary Table
PK ParameterBicyclic Oxazolidinones (e.g., Radezolid class)Spiro-Fused Oxazolidinones (Next-Gen)Mechanism of Difference
Aqueous Solubility Low to Moderate (<0.1 mg/mL native)High (>1.0 mg/mL)Spiro-kink disrupts planar

-stacking, reducing lattice energy.
Metabolic Stability (

)
Moderate (Susceptible to CYP oxidation on fused rings)High (Steric shielding)Quaternary spiro-carbon blocks CYP450 access to metabolic soft spots.
Protein Binding High (>80-90%)Moderate (60-80%)Reduced lipophilicity (

) in spiro compounds lowers non-specific albumin binding.
Volume of Distribution (

)
High (Extensive tissue accumulation)Moderate to High Both classes penetrate tissues well, but spiro compounds often show better free-drug fractions.
Toxicity (MAO Inhibition) Risk Factor (Planar rings fit MAO active site)Reduced Risk 3D bulk of spiro-rings often clashes with the MAO-A active site, improving selectivity.
Detailed Analysis
A. Solubility & Dissolution

Bicyclic analogs like Radezolid often require specific formulation techniques (e.g., cyclodextrins or phosphate prodrugs) due to their "brick dust" nature. Spiro-fused analogs, such as those containing a spiro[2.4]heptane or spiro-isoxazoline, frequently demonstrate native water solubility suitable for IV formulation without complex excipients.

B. Metabolic Clearance (

)

The morpholine ring of Linezolid is a known site of metabolism (oxidation). Fusing this ring (Bicyclic) stabilizes it somewhat but can introduce new aromatic oxidation sites.

  • Spiro Advantage: Replacing the morpholine with a spiro-cycle (e.g., diazaspiro[3.3]heptane) removes the hydrogen atoms adjacent to the nitrogen, effectively "capping" the site against CYP-mediated N-dealkylation.

Visualizing the Structural Evolution

The following diagram illustrates the logical progression from Linezolid to Spiro-fused systems and the resulting PK impact.

Oxazolidinone_Evolution cluster_gen2 Generation 2: Bicyclic/Fused cluster_gen3 Generation 3: Spiro-Fused Linezolid Generation 1: Linezolid (Morpholine Ring) Bicyclic Fused Scaffolds (e.g., Radezolid) Linezolid->Bicyclic Rigidification for Potency Spiro Spiro Scaffolds (e.g., Spiropyrimidinetriones) Linezolid->Spiro Direct Modification Bi_Prop High Potency Low Solubility Planar Structure Bicyclic->Bi_Prop Bicyclic->Spiro Scaffold Hopping (Escape from Flatland) Spiro_Prop High Solubility Metabolic Stability 3D Topology (High Fsp3) Spiro->Spiro_Prop

Caption: Structural evolution from First-Gen Linezolid to planar Bicyclic systems (potency focus) and finally to Spiro-fused systems (PK/Solubility focus).

Experimental Protocol: Microsomal Stability Assay

To validly compare the metabolic stability of a spiro-fused lead vs. a bicyclic benchmark, the Intrinsic Clearance (


)  must be determined using liver microsomes. This protocol ensures data integrity through specific controls.
Objective

Determine the in vitro half-life (


) and intrinsic clearance (

) in human/mouse liver microsomes.
Reagents
  • Test Compounds: Spiro-oxazolidinone (1 µM final).

  • Reference: Testosterone (high clearance control), Diclofenac (CYP2C9 control).

  • Matrix: Pooled Liver Microsomes (Human/Mouse), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Microsomes (0.5 mg/mL final) in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control Arm: Add buffer instead of NADPH (detects non-NADPH dependent hydrolysis).

  • Sampling (Time-Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately quench into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation (Self-Validating Logic):

    • Plot

      
       vs. Time.
      
    • Acceptance Criteria: The

      
       of the slope must be 
      
      
      
      .
    • Calculate

      
       (slope).
      
Workflow Diagram

Microsomal_Assay Start Microsome + Compound Mix (37°C) Initiate Add NADPH Start->Initiate Sampling Sample at 0, 5, 15, 30, 60 min Initiate->Sampling Quench Quench with ACN + IS Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calc Calc: Slope (k) -> t1/2 -> CLint Analysis->Calc

Caption: Step-by-step workflow for determining intrinsic clearance (


), crucial for verifying the metabolic stability of spiro-scaffolds.

Toxicity Implications: The MAO Safety Margin

A critical failure point for bicyclic oxazolidinones is the inhibition of Monoamine Oxidase (MAO), leading to serotonin syndrome risks.

  • Mechanism: MAO-A has a hydrophobic, planar active site. Bicyclic oxazolidinones (flat) can inadvertently intercalate into this site.

  • Spiro Solution: The 3D bulk of spiro-fused rings creates steric clash within the MAO active site without affecting the bacterial ribosomal binding (which tolerates bulk in the C-ring region).

  • Result: Spiro-compounds frequently exhibit

    
     values for MAO > 100 µM, whereas planar bicyclics may show inhibition in the low µM range.
    

References

  • Suzuki, S., et al. (2013).[1][2] "Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure." ACS Medicinal Chemistry Letters.

  • Siddiqui, A. M., et al. (2018).[3] "Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents." Bioorganic & Medicinal Chemistry Letters.

  • Hiesinger, K., et al. (2021).[4] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009).[4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Rib-X Pharmaceuticals. (2009). "Radezolid (RX-1741) Data Presentation." 26th International Congress of Chemotherapy. (Note: Historical data regarding Radezolid accumulation).

Sources

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